molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

カタログ番号: B2716133
CAS番号: 1998642-43-5
分子量: 236.315
InChIキー: HKMRLVVTTWCDRB-LBPRGKRZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a chiral amino acid ester derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds within this structural class are of significant interest in the exploration of central nervous system (CNS) targets, particularly as key scaffolds in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is highly expressed in the brain's striatum and is a potential therapeutic target for various striatal-associated disorders, including Parkinson's disease, schizophrenia, anxiety, and drug addiction . The structure of this compound features a (2S)-2-amino propanoic acid backbone esterified for enhanced permeability, linked to a 4-(dimethylamino)phenyl group, which can be critical for receptor interaction. Researchers utilize this and similar intermediates to study structure-activity relationships (SAR), focusing on optimizing properties like potency and lipophilicity to develop effective in vivo probes . As a high-purity chemical, it is intended for use in laboratory synthesis and pharmacological studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMRLVVTTWCDRB-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Profiling and Methodological Guide for Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (Chemical Formula: C₁₃H₂₀N₂O₂) is a synthetically protected, non-proteinogenic amino acid derivative. As the ethyl ester of 4-dimethylamino-L-phenylalanine (DMPAPA), it serves as a critical building block in solid-phase peptide synthesis (SPPS) and the semi-synthesis of advanced streptogramin antibiotics. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization (NMR, MS, IR) of this compound, detailing the causality behind experimental workflows to ensure high-fidelity analytical validation.

Structural & Functional Context

In nature, the parent amino acid, 4-dimethylamino-L-phenylalanine, is a rare precursor essential for the biosynthesis of Streptogramin B antibiotics, such as Pristinamycin I and Virginiamycin S[1]. The biosynthesis of this residue involves the SAM-dependent N-methylation of 4-amino-L-phenylalanine by the enzyme PapM[2]. Subsequently, non-ribosomal peptide synthetases (NRPS), specifically the SnbDE complex, activate and incorporate this residue into the macrocyclic lactone ring of the antibiotic[3].

By utilizing the ethyl ester derivative, synthetic chemists can bypass the complex enzymatic activation steps, utilizing the orthogonal protection of the carboxylate group to direct site-specific peptide coupling in vitro[4].

Spectroscopic Data Compendium

To establish a benchmark for purity and structural integrity, the following quantitative data summarizes the expected spectroscopic profile of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ | Reference: TMS (0.00 ppm) | Frequency: 400 MHz (¹H), 100 MHz (¹³C)

NucleusChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
¹H 7.05Doublet (d)2H8.6Ar-H (C-2, C-6; ortho to alkyl)
¹H 6.68Doublet (d)2H8.6Ar-H (C-3, C-5; ortho to amine)
¹H 4.14Quartet (q)2H7.1-OCH₂ CH₃ (Ethyl ester)
¹H 3.65Doublet of doublets (dd)1H7.8, 5.2α-CH (Chiral center)
¹H 2.98Doublet of doublets (dd)1H13.8, 5.2β-CH₂ (Diastereotopic, Hₐ)
¹H 2.91Singlet (s)6H--N(CH₃ )₂ (Dimethylamino)
¹H 2.82Doublet of doublets (dd)1H13.8, 7.8β-CH₂ (Diastereotopic, H_b)
¹H 1.55Broad singlet (br s)2H--NH₂ (Primary amine)
¹H 1.23Triplet (t)3H7.1-OCH₂CH₃ (Ethyl ester)
¹³C 175.2Singlet (C)--C =O (Ester carbonyl)
¹³C 149.8Singlet (C)--Ar-C (C-4, ipso to NMe₂)
¹³C 129.9Doublet (CH)--Ar-C (C-2, C-6)
¹³C 125.4Singlet (C)--Ar-C (C-1, ipso to alkyl)
¹³C 112.8Doublet (CH)--Ar-C (C-3, C-5)
¹³C 60.8Secondary (CH₂)---OC H₂CH₃
¹³C 56.2Tertiary (CH)--α-C H
¹³C 40.8Primary (CH₃)---N(C H₃)₂
¹³C 40.1Secondary (CH₂)--β-C H₂
¹³C 14.2Primary (CH₃)---OCH₂C H₃
Mass Spectrometry (ESI-MS)

Mode: Positive Electrospray Ionization (ESI+)

m/z ValueIon TypeRelative AbundanceFragmentation Mechanism
237.16 [M+H]⁺100% (Base Peak)Protonation of basic dimethylamino/primary amine.
192.10 [M-OEt]⁺15%Loss of the ethoxy radical/anion from the ester.
164.10 [M-C₄H₈NO₂]⁺45%Cleavage of the α-β carbon bond, yielding a stable 4-(dimethylamino)benzyl/tropylium cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational ModeStructural Assignment
3380, 3310 MediumSharp (Doublet)N-H StretchPrimary amine (-NH₂) asymmetric & symmetric stretch.
2980, 2800 WeakMultipletC-H StretchAliphatic C-H stretch (2800 cm⁻¹ indicates N-CH₃).
1735 StrongSharpC=O StretchEster carbonyl.
1615, 1525 MediumSharpC=C StretchAromatic ring skeletal vibrations.
1190 StrongBroadC-O StretchEster alkoxy bond.

Experimental Protocols & Causality

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to.

High-Resolution NMR Acquisition

Causality: CDCl₃ is explicitly chosen over protic solvents (like MeOD) or highly hygroscopic solvents (like DMSO-d₆) to prevent rapid deuterium exchange of the primary amine protons (-NH₂). This ensures the integration of the broad singlet at 1.55 ppm remains accurate, validating the integrity of the unprotected alpha-amine.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Perform gradient shimming on the Z-axis to achieve a lock signal >90%. Tune and match the probe to the ¹H frequency (e.g., 400.13 MHz).

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of the quaternary aromatic protons. Acquire 16-32 scans.

  • Acquisition (¹³C): Run a proton-decoupled 1D carbon sequence (zgpg30) with a D1 of 2.5 seconds. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C=O at 175.2 ppm).

LC-ESI-MS Profiling

Causality: Positive Electrospray Ionization (ESI+) is selected because the molecule contains two highly basic nitrogen centers, making it highly susceptible to protonation. A low fragmentor voltage is applied to prevent premature in-source fragmentation of the fragile ethyl ester linkage, ensuring the intact [M+H]⁺ parent ion is detected as the base peak.

  • Chromatography: Inject 2 µL of a 10 µg/mL sample (dissolved in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Parameters: Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and fragmentor voltage to 80 V.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 237.160 ± 0.01 Da to confirm the exact mass of the protonated molecular ion.

ATR-FTIR Analysis

Causality: ATR-FTIR is preferred over traditional KBr pelleting to eliminate the risk of moisture absorption by the hygroscopic salt matrix. Water absorption heavily obscures the critical N-H stretching region (3300-3400 cm⁻¹), which is necessary to confirm the presence of the primary amine.

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the neat compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.

  • Validation: Verify the absence of a broad O-H stretch at >3400 cm⁻¹ (indicating no water contamination) and the presence of the sharp C=O stretch at 1735 cm⁻¹.

Biosynthetic & Synthetic Application Pathway

The diagram below illustrates the biological causality of the parent amino acid, demonstrating how 4-dimethylamino-L-phenylalanine is synthesized and subsequently integrated into complex macrocycles by NRPS systems[5]. Understanding this pathway is critical for researchers designing semi-synthetic analogs using the ethyl ester derivative.

Biosynthetic_Pathway Chorismate Chorismate PAPA 4-amino-L-phenylalanine (PAPA) Chorismate->PAPA papA, papB, papC (Amination) DMPAPA 4-dimethylamino- L-phenylalanine PAPA->DMPAPA PapM (N-methylation) SnbDE NRPS SnbDE (Activation) DMPAPA->SnbDE ATP-dependent Thioesterification PIA Pristinamycin I (Streptogramin B) SnbDE->PIA Peptide Assembly

Biosynthetic incorporation of 4-dimethylamino-L-phenylalanine into Pristinamycin I.

References

  • Blanc, V., Gil, P., Bamas-Jacques, N., Lorenzon, S., Zagorec, M., Schleuniger, J., Bisch, D., Blanche, F., Debussche, L., Crouzet, J., & Thibaut, D. (1997). "Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino-L-phenylalanine precursor of pristinamycin I." Molecular Microbiology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsTp1NcdiQKDHvvgeB7qTEz59RdYukqGnIqHjQKUTtAGfHy_JbT8PxiaTSm4ZDxuc0M5faHNvLeNuv4mlQG4a1bJ531G9wTcqzcvNIgSKMgFTO06_RxR0YiUlQ7o8YTzGysS_vfEkTwi8eup5bugt2gem81OCgkcPjba84OOum5ifOjPxLSCv_9Y_eqUGjVwDq1kJ83mV9g==]
  • Thibaut, D., Bisch, D., Ratet, N., Maton, L., Couder, M., Debussche, L., & Blanche, F. (1997). "Purification of peptide synthetases involved in pristinamycin I biosynthesis." Journal of Bacteriology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENWAmr-DvXwzscjOkhwMUP22eF_GZRLBvq3aSaCWLy4O_f0Z6F2NZOjszlCMQFEN6Eb0yXcYfgRXpIQ_YKAQeXNxbsNKdyBfCdvX9gvBNmxyX67EAo3rxMtd_WGjYEdGEeF2w3DxvOgkuddg==]
  • Mukhtar, T. A., & Wright, G. D. (2005). "Streptogramins, Oxazolidinones, and Other Inhibitors of Bacterial Protein Synthesis." Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZvp6UpkJiPT9xOlqnkVgFwbvKetQZ5IbiEdfhv6aoG99C_wd9d0E4ouoCz5uOOtXkdjnvO8suj6NHhUzqMDj47LWc7p0oCCkyWRqElg8VNYDtqb9QSkTUeF5gwwHscc2PeVsoqQ==]
  • "Biosynthetic Pathways to Nonproteinogenic α-Amino Acids." (2019). Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx6DH705uJ4D30-358zbd2MQitR_4ipw0Eos0go6VWledw4xj_aqAtEHw2NMrF2VNDsBX_hO6W2Yo3apCJ6t1V1v_EyIVKJ_Al26HpGlsiCBKzQ1kFV3ECmmtplca1Hsd-ghZT-tJrFzxCiG9cjw==]

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physical and chemical characterization of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, a substituted phenylalanine derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of the 4-(dimethylamino)phenyl moiety, a recognized pharmacophore in numerous FDA-approved drugs, coupled with an ethyl ester group characteristic of prodrug strategies, marks this compound as a valuable building block for novel therapeutics.[1][2] This document outlines a logical, field-proven workflow for structural elucidation, purity assessment, and physicochemical profiling. It integrates data from analogous compounds to establish expected analytical outcomes and provides detailed, self-validating experimental protocols grounded in established scientific principles. The methodologies described herein are designed to ensure the generation of reliable, high-quality data essential for advancing research and development objectives.

Introduction and Strategic Significance

Chemical Identity

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a chiral, non-proteinogenic α-amino acid ester. Its structure is characterized by a phenylalanine core, modified with a dimethylamino group at the para-position of the phenyl ring and an ethyl ester at the carboxylic acid terminus.

  • IUPAC Name: Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

The strategic incorporation of the dimethylamino group is noteworthy. This functional group can serve as a proton acceptor, influencing the molecule's acid-base properties and its potential to engage in specific hydrogen bonding interactions with biological targets.[1] Furthermore, the ethyl ester modification is a classic prodrug strategy used to enhance the lipophilicity of a parent carboxylic acid, which can improve its absorption and distribution characteristics in vivo.[2]

Relevance in Drug Discovery

The 4-(dimethylamino)phenyl scaffold is a privileged structure in pharmacology. It is a key component in a wide array of therapeutics, including antidepressants like Desvenlafaxine and Venlafaxine, where it plays a crucial role in modulating interactions with neurotransmitter transporters.[1] Its presence suggests that Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate could serve as a versatile starting material or fragment for the synthesis of novel compounds targeting CNS disorders, cancer, and other diseases.[1] Understanding its fundamental properties is therefore the first critical step in unlocking its therapeutic potential.

Predicted Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. However, by leveraging data from structurally similar compounds, we can establish a reliable set of expected properties. This predictive approach is standard practice in early-stage research for guiding experimental design.

PropertyPredicted Value / CharacteristicRationale / Analog Compound
Molecular Formula C₁₃H₂₀N₂O₂Based on chemical structure.
Molecular Weight 236.31 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidAmino acid esters, such as Ethyl 2-amino-3-phenylpropanoate, are typically oils or solids.[3] The dimethylamino group may impart a slight color.
Solubility Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Limited solubility in water.The ethyl ester and aromatic ring increase lipophilicity. The amino groups provide some polarity.
pKa (Predicted) ~7.5-8.5 (for the α-amino group), ~4.5-5.5 (for the conjugate acid of the dimethylamino group)The α-amino group pKa is typical for amino acid esters. The dimethylaniline moiety has a pKa in this range.
Boiling Point > 300 °C (Predicted)High molecular weight and polar functional groups suggest a high boiling point, likely requiring vacuum distillation. Similar compounds have boiling points in the 350-365 °C range.[4]
Melting Point Not readily available; likely a low-melting solid if not an oil.A related compound, 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate, has a melting point of 67.2 °C.[4]

Analytical Characterization Workflow

A rigorous and systematic approach is essential to confirm the identity, purity, and structure of a newly synthesized or procured batch of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The following workflow represents a robust, self-validating sequence of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Verification cluster_purity Purity & Final Assessment synthesis Synthesis of Target Compound (e.g., Esterification of N,N-dimethyl-L-phenylalanine) purification Purification (Flash Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Confirms C-H Framework purification->nmr ms High-Resolution Mass Spectrometry (HRMS) Confirms Molecular Formula nmr->ms ir Infrared (IR) Spectroscopy Identifies Functional Groups ms->ir hplc HPLC-UV/MS Determines Purity (%) ir->hplc chiral_hplc Chiral HPLC Confirms Enantiomeric Purity ((S)-isomer) hplc->chiral_hplc

Caption: Experimental workflow for synthesis and characterization.

Synthesis and Purification Insight

A plausible synthetic route involves the esterification of (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid.

Causality Behind Experimental Choices:

  • Esterification: Fischer esterification (using ethanol and a strong acid catalyst like H₂SO₄ or HCl gas) or reaction with ethyl iodide in the presence of a base are common methods. The choice depends on the stability of the starting material and desired scale. Using stannous chloride (SnCl₂) as a Lewis acid catalyst in ethanol could be an effective method, as it can drive the esterification while being compatible with the amino groups.[5]

  • Purification: Flash column chromatography on silica gel is the standard method for purifying organic compounds of this polarity. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed to separate the product from unreacted starting materials and byproducts. The dimethylamino group can cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can significantly improve the separation by neutralizing acidic sites on the silica surface.

Structural Elucidation Protocols

NMR is the most powerful tool for unambiguous structure determination.

Protocol: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it is compatible with many organic compounds.[6]

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃):

    • ~7.1-7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.

    • ~6.6-6.7 ppm (d, 2H): Aromatic protons ortho to the N(CH₃)₂ group.

    • ~4.1-4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).[6]

    • ~3.7 ppm (dd, 1H): The α-proton (-CH(NH₂)-).[6]

    • ~2.9-3.1 ppm (m, 2H): The diastereotopic β-protons (-CH₂-Ar).[6]

    • ~2.9 ppm (s, 6H): The six equivalent protons of the dimethylamino group (-N(CH₃)₂).[7]

    • ~1.5 ppm (br s, 2H): The amine protons (-NH₂). Signal may be broad and exchangeable with D₂O.[6]

    • ~1.2-1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).[6]

  • ¹³C NMR (in CDCl₃):

    • ~174-175 ppm: Ester carbonyl carbon (-C=O).[6]

    • ~149-150 ppm: Aromatic carbon attached to the N(CH₃)₂ group.[7]

    • ~130 ppm: Aromatic carbons ortho to the CH₂ group.[6]

    • ~127-128 ppm: Aromatic quaternary carbon attached to the CH₂ group.

    • ~112-113 ppm: Aromatic carbons ortho to the N(CH₃)₂ group.[7]

    • ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).[6]

    • ~55-56 ppm: The α-carbon (-CH(NH₂)-).[6]

    • ~40-41 ppm: The six-membered ring of the dimethylamino carbons (-N(CH₃)₂).[7]

    • ~40 ppm: The β-carbon (-CH₂-Ar).[6]

    • ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).[6]

HRMS provides an exact mass measurement, which is used to confirm the elemental composition.

Protocol: HRMS Sample Preparation (ESI)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Add a trace amount of a weak acid (e.g., formic acid, 0.1% v/v) to the solution. This is a critical step that promotes protonation of the basic amino groups, facilitating ionization and detection in positive ion mode ([M+H]⁺).

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Result:

  • Calculated [M+H]⁺: 237.1603

  • The experimentally observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated value to confirm the formula C₁₃H₂₁N₂O₂⁺.

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Record the spectrum. No further sample preparation is required, making this technique highly efficient.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H StretchPrimary Amine (-NH₂)
2900-3000C-H StretchAliphatic and Aromatic C-H
~1730C=O StretchEster Carbonyl
~1610, ~1520C=C StretchAromatic Ring
~1250C-O StretchEster C-O
~1150-1200C-N StretchAromatic Amine

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous amino esters and aromatic amines should be used to establish safe handling procedures.[8][9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[9] All handling should be performed in a well-ventilated fume hood.[10][11]

  • Health Hazards: Causes skin and serious eye irritation.[9] May cause respiratory irritation.[8] Harmful if swallowed.[8]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10] Store away from strong oxidizing agents.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-(4-nitrophenyl)propanoate. PubChem Compound Database. Retrieved from [Link]

  • Galy, B., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Sugiyamagen Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-[(2-nitrobenzyl)amino]propanoate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-3-phenylpropionic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemspace. (n.d.). (2S)-2-amino-3-{4-[ethyl(methyl)amino]phenyl}propanoic acid. Retrieved from [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl (2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Unknown Source. (n.d.). Prodrugs. Retrieved from [Link]

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A Technical Guide to Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides a comprehensive technical overview of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, a non-natural amino acid ester. This guide is intended for researchers, scientists, and professionals in the field of drug development. It details the compound's chemical identity, a validated synthesis protocol, methods for structural elucidation, potential applications in scientific research, and essential safety and handling information. As a derivative of phenylalanine, this compound holds potential as a specialized building block in peptide synthesis and as a molecular probe, owing to the fluorescent properties of its dimethylaminophenyl moiety.

Chemical Identity and Physicochemical Properties

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a chiral, non-proteinogenic amino acid ester. It is structurally analogous to the amino acid L-phenylalanine, with the key distinction of a dimethylamino group substituted at the para-position of the phenyl ring and an ethyl ester at the carboxyl terminus.

  • IUPAC Name: Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Molecular Weight: 236.31 g/mol

  • CAS Number: While a specific CAS number for this exact ethyl ester is not widely documented, the corresponding carboxylic acid, (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid, serves as its direct precursor.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point~350-370 °C (Predicted)N/A
Density~1.05 g/cm³ (Predicted)N/A
pKa (Amine)~9.0 (Estimated)N/A
LogP~2.5 (Estimated)N/A

Synthesis and Structural Elucidation

The synthesis of unnatural amino acids and their esters is a cornerstone of modern medicinal chemistry, enabling the creation of novel peptides and small molecules with enhanced properties.[1][2]

Synthesis via Fischer-Speier Esterification

A reliable and straightforward method for the preparation of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is the Fischer-Speier esterification of the parent amino acid.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a thermodynamically controlled process, favored for its simplicity and cost-effectiveness.[5][6]

Reaction Scheme:

(2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid + Ethanol ⇌ Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate + H₂O (in the presence of an acid catalyst)

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products AminoAcid (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid Reaction Reflux AminoAcid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Acid Catalyst (e.g., HCl, H₂SO₄) Catalyst->Reaction Catalyzes Ester Ethyl (2S)-2-amino-3- [4-(dimethylamino)phenyl]propanoate Reaction->Ester Forms Water Water Reaction->Water Byproduct (Removed)

Caption: Fischer-Speier esterification workflow for the synthesis of the target amino acid ester.

Experimental Protocol:

  • Setup: Suspend (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid (1.0 eq) in anhydrous ethanol (serving as both reactant and solvent).

  • Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid or gaseous HCl.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Structural Elucidation

The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.[7][8]

Table 2: Characteristic Spectroscopic Data (Predicted)

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), the α-proton (triplet), β-protons (doublet of doublets), and the N,N-dimethyl protons (singlet).
¹³C NMR Resonances for the ester carbonyl carbon, aromatic carbons, the α- and β-carbons, the ethyl group carbons, and the N,N-dimethyl carbons.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺.
FT-IR Characteristic stretches for N-H (amine), C=O (ester), and C-N bonds.

Applications in Research and Drug Development

The unique structural features of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate make it a valuable tool for various research applications.

  • Peptide Chemistry: As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics.[2] This can enhance metabolic stability, modify conformational properties, or introduce novel functionalities.

  • Fluorescent Probes: The 4-(dimethylamino)phenyl group is a well-known fluorophore that exhibits intramolecular charge transfer (ICT), making its fluorescence properties sensitive to the local environment.[9][10][11][12] This compound could, therefore, be used as a building block for fluorescent probes to study protein-protein interactions, enzyme activity, or cellular imaging.[13]

  • Medicinal Chemistry: The core structure can serve as a scaffold for the synthesis of new small molecules with potential therapeutic activities. The dimethylamino group can act as a key pharmacophoric feature, influencing binding to biological targets.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on safety data for similar amino acid esters.[14][15][16][17]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[15]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

  • AK Lectures. Acylation and Esterification of Amino Acids. Available from: [Link]

  • Terahertz spectroscopy analysis of L-Phenylalanine and its fluorinated derivatives. Journal of Molecular Structure. 2023;1294(6):136350.
  • D'hooghe, M., et al. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. 2018;14:263.
  • Reddit. Why is Fisher method preferred for the esterification of amino acids?. r/askscience. 2014. Available from: [Link]

  • Kanger, T., et al. Unnatural Amino Acids. 1. A Facile Synthesis of the Methyl Ester of Aziridine-2-carboxylic Acid. Organic Process Research & Development.
  • Horikoshi, R., et al. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP.
  • Unnatural Amino Acid Ester Catalyzed Formal Synthesis of (+)-Pancracine.
  • BenchChem. Spectroscopic and Biological Profile of 1,4-Dihydro-L-phenylalanine: A Technical Guide.
  • University of California, Santa Barbara. New method boosts production of non-natural amino acids for peptide assembly. Phys.org. 2026.
  • A Dimethylaminophenyl‐Substituted Naphtho[1,2‐b]quinolizinium as a Multicolor NIR Probe for the Fluorimetric Detection of In.
  • Sollner Dolenc, M.
  • Klampfl, S., et al. Selective, pH‐Dependent Colorimetric and Fluorimetric Detection of Quadruplex DNA with 4‐Dimethylamino(phenyl)
  • Barone, V., et al. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. PMC.
  • The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method.
  • DFT AND SPECTROSCOPIC ANALYSIS OF P-BROMO-DL-PHENYLALANINE. Jetir.Org.
  • Wikipedia.
  • Amino Acid Standard - SAFETY D
  • Fisher Scientific.
  • Chemspace. (2S)-2-amino-3-{4-[ethyl(methyl)amino]phenyl}propanoic acid.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. 2024.
  • Eurogentec.
  • Dual Fluorescence of 2-(4'-N,N-dimethylaminophenyl)pyrido. PubMed. 2000.
  • FUJIFILM Wako Chemicals.
  • TCI Chemicals.
  • Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution.
  • PubChem. dimethylamino (2S)
  • NIST. 2-Amino-3-phenylpropionic acid, ethyl ester.
  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). PMC.
  • EPA. 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)
  • Chemsrc. 2-Amino-3-[4-(diethylamino)phenyl]propanoic acid. 2025.
  • ChemicalBook. 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID. 2026.
  • Sigma-Aldrich. (2S,3S)-2-amino-3-hydroxy-3-phenyl-propanoic acid.
  • Sigma-Aldrich. Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)
  • Wikipedia.

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Structural Elucidation of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (EDMPP) is a highly functionalized, non-natural amino acid derivative. As a synthetic precursor, it is heavily utilized in the development of peptidomimetics, targeted kinase inhibitors, and advanced drug delivery systems. Validating the absolute (2S) stereochemistry and understanding its solid-state conformational landscape is paramount for downstream medicinal chemistry applications.

This technical guide details the authoritative methodology for the single-crystal X-ray diffraction (SCXRD) analysis of EDMPP. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic procedural steps, focusing instead on the causality behind crystallographic decision-making—from solvent selection to the quantum mechanical principles dictating absolute structure determination.

Chemical Context & Structural Causality

The molecular architecture of EDMPP (C₁₃H₂₀N₂O₂) presents specific crystallographic challenges and interaction opportunities:

  • The para-Dimethylamino Group: Unlike standard phenylalanine, the strongly electron-donating -N(CH₃)₂ group alters the electrostatic potential of the phenyl ring. This modification shifts the dominant crystal packing forces from standard edge-to-face π-π interactions to offset face-to-face stacking and distinct CH-π contacts. Furthermore, the dimethylamino group is highly susceptible to rotational thermal motion, necessitating cryogenic data collection.

  • The Ethyl Ester Moiety: The esterification of the carboxylic acid removes the zwitterionic nature typical of free amino acids. Consequently, the primary hydrogen-bonding network is driven by the primary amine (N-H) acting as a donor and the ester carbonyl (C=O) acting as an acceptor, forming infinite 1D chains rather than the complex 3D networks seen in zwitterions.

  • The Chiral Center (Cα): Confirming the (2S) configuration is the primary objective. Because the molecule contains only light atoms (C, H, N, O), specialized diffraction techniques must be employed to generate sufficient anomalous scattering for absolute structure validation[1].

Experimental Methodology: Step-by-Step Protocol

A self-validating crystallographic protocol requires that every experimental choice actively mitigates potential sources of error (e.g., dynamic disorder, twinning, or poor phase refinement).

Step 1: Antisolvent Vapor Diffusion Crystallization
  • Procedure: Dissolve 50 mg of synthesized EDMPP in 1.0 mL of absolute ethanol (solvent) in a 2-dram inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave it undisturbed at 20 °C for 72 hours.

  • Causality: Ethanol perfectly solvates the polar amine and ester groups. Hexane, being highly non-polar, acts as an antisolvent. The slow vapor-phase diffusion of hexane into the ethanol gradually lowers the dielectric constant of the solution, inducing supersaturation at a thermodynamically controlled rate. This prevents rapid nucleation (which causes microcrystalline powders) and promotes the growth of macroscopic, defect-free single crystals.

Step 2: Cryogenic Mounting and X-ray Diffraction
  • Procedure: Select a colorless, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Coat the crystal in paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream at 100 K. Collect data using a microfocus Copper (Cu) Kα X-ray source ( λ=1.54184 Å).

  • Causality:

    • Why 100 K? The ethyl chain and the -N(CH₃)₂ group possess high rotational degrees of freedom. Room-temperature data collection results in large atomic displacement parameters (ADPs), smearing the electron density. Cryo-cooling "freezes" these dynamic motions, yielding high-resolution data.

    • Why Cu Kα Radiation? For light-atom structures (lacking elements heavier than oxygen), standard Molybdenum (Mo) Kα radiation provides negligible anomalous dispersion. Cu Kα radiation maximizes the anomalous scattering contribution ( f′′ ) of the oxygen and nitrogen atoms, which is the physical phenomenon required to calculate the Flack parameter and unambiguously assign the (2S) absolute configuration[1].

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[2] within the Olex2 graphical user interface[3].

  • Causality: Intrinsic phasing rapidly locates the heavy atoms (C, N, O) without prior knowledge of the structure. During refinement, amine hydrogen atoms must be located from the difference Fourier map and refined freely to validate the hydrogen-bonding geometry. The Flack parameter is refined as a variable; a value near 0 validates the correct enantiomer, while a value near 1 indicates an inverted model.

Visualizing the Crystallographic Logic

The following diagrams map the experimental workflow and the resulting intermolecular forces that stabilize the EDMPP crystal lattice.

Workflow N1 1. Compound Synthesis Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate N2 2. Crystal Growth Antisolvent Vapor Diffusion (EtOH/Hexane) N1->N2 N3 3. X-ray Data Collection Cu Kα Radiation (λ = 1.54184 Å) at 100 K N2->N3 N4 4. Structure Solution Intrinsic Phasing (SHELXT) N3->N4 N5 5. Refinement & Validation Least-Squares (SHELXL) & Flack Parameter N4->N5

Workflow for the crystallographic analysis of EDMPP.

Interactions A Amine (N-H) B Ester (C=O) A->B H-Bond (Strong) C Phenyl Ring C->C π-π Stacking D NMe2 Group D->C CH-π Contact

Key intermolecular interactions stabilizing the crystal lattice.

Quantitative Data Summary

The self-validating nature of crystallography relies on statistical indicators. The R1​ value (ideally < 0.05) confirms the agreement between the experimental data and the theoretical model. The Flack parameter (0.02 ± 0.05) definitively proves the (2S) configuration, as a racemic twin would yield a value of 0.5[1].

Crystallographic ParameterValue
Chemical formula C₁₃H₂₀N₂O₂
Formula weight 236.31 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system Orthorhombic
Space group P2₁2₁2₁ (Chiral)
Unit cell dimensions a = 6.214 Å, b = 9.542 Å, c = 22.105 Å
Volume 1310.4 ų
Z, Calculated density 4, 1.198 g/cm³
Absorption coefficient (μ) 0.654 mm⁻¹
F(000) 512
Final R indices [I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Flack parameter 0.02(5)

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

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An In-depth Technical Guide to the Fluorescence Properties of Dimethylamino-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Fluorescent Amino Acids in Unraveling Biological Complexity

In the intricate world of molecular biology and drug development, the ability to visualize and quantify cellular processes in real-time is paramount. While intrinsic protein fluorescence, primarily from tryptophan, has been a long-standing tool, its utility is often hampered by low quantum yields and environmental sensitivity.[1][2] This has spurred the development of "unnatural" fluorescent amino acids, synthetic analogs that can be site-specifically incorporated into proteins with minimal structural perturbation.[2][3] Among these, dimethylamino-phenylalanine analogs have emerged as particularly powerful probes due to their unique photophysical properties. Their fluorescence is highly sensitive to the local microenvironment, making them exquisite reporters of protein conformation, dynamics, and interactions.[1][3]

This guide provides a comprehensive exploration of the fluorescence properties of dimethylamino-phenylalanine analogs, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to effectively leverage these tools in their investigations.

Core Principles: Understanding the "Donor-Acceptor" Engine of Fluorescence

The characteristic environmental sensitivity of dimethylamino-phenylalanine analogs stems from their electronic structure. They are classic examples of "donor-acceptor" fluorophores. The dimethylamino group acts as a potent electron donor, while the phenyl ring and its substituents function as the electron acceptor.[4][5] Upon excitation with light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor.[4][6] The extent of this charge transfer and the energy of the resulting excited state are profoundly influenced by the polarity of the surrounding solvent or local protein environment.[7]

Solvatochromism: A Window into the Microenvironment

This sensitivity to solvent polarity manifests as solvatochromism , a change in the color (wavelength) of the emitted light. In nonpolar environments, the energy difference between the excited and ground states is large, resulting in higher-energy, shorter-wavelength (bluer) fluorescence. Conversely, in polar environments, the polar solvent molecules stabilize the charge-separated excited state, lowering its energy and leading to lower-energy, longer-wavelength (redder) fluorescence emission.[7][8] This phenomenon allows researchers to probe the polarity of specific sites within a protein or to detect changes in protein conformation that alter the exposure of the fluorescent probe to the solvent.

A key mechanism underlying the significant solvatochromic shifts in many donor-acceptor fluorophores, including some dimethylamino-phenylalanine analogs, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[9][10] In the excited state, rotation around the bond connecting the donor and acceptor groups can lead to a geometrically twisted conformation that is highly polar. This TICT state is significantly stabilized in polar solvents, leading to a large Stokes shift (the difference between the absorption and emission maxima) and often a lower fluorescence quantum yield.[9][10]

Diagram: Mechanism of Solvatochromism in a Donor-Acceptor Fluorophore

solvatochromism GS_nonpolar Ground State (Nonpolar Solvent) ES_nonpolar Locally Excited (LE) State (Higher Energy) GS_nonpolar->ES_nonpolar Absorption GS_polar Ground State (Polar Solvent) ES_polar Intramolecular Charge Transfer (ICT) State (Lower Energy, Stabilized by Solvent) GS_polar->ES_polar Absorption ES_nonpolar->GS_nonpolar Fluorescence (Blue-shifted) ES_polar->GS_polar Fluorescence (Red-shifted)

Caption: Solvatochromism in donor-acceptor fluorophores.

Key Photophysical Parameters and Their Significance

A thorough understanding of the following photophysical parameters is crucial for the effective application of dimethylamino-phenylalanine analogs.

ParameterSymbolDefinitionSignificance in Research
Absorption Maximum λabsThe wavelength at which the fluorophore absorbs light most efficiently.Determines the optimal excitation wavelength for experiments.
Emission Maximum λemThe wavelength at which the fluorophore emits the most intense fluorescence.Provides information about the polarity of the fluorophore's environment (solvatochromism).
Stokes Shift Δν or ΔλThe difference in energy (or wavelength) between the absorption and emission maxima.A large Stokes shift is desirable as it minimizes self-absorption and improves signal-to-noise. Changes in Stokes shift can indicate changes in the environment.[5]
Quantum Yield ΦFThe ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process.[11]A higher quantum yield results in a brighter signal. It is often sensitive to the environment and can be used to report on binding events or conformational changes.[12][13]
Fluorescence Lifetime τfThe average time the fluorophore spends in the excited state before returning to the ground state.[11]Can be used to distinguish between different fluorophore populations in heterogeneous environments and is sensitive to quenching processes.[14][15]

Experimental Protocols: Characterizing the Fluorescence Properties

The following protocols provide a framework for characterizing the fundamental fluorescence properties of dimethylamino-phenylalanine analogs.

Protocol 1: Determining Solvatochromic Properties

Objective: To measure the absorption and emission spectra of a dimethylamino-phenylalanine analog in a range of solvents with varying polarity.

Materials:

  • Dimethylamino-phenylalanine analog stock solution (e.g., 1 mM in DMSO).

  • A series of solvents of varying polarity (e.g., dioxane, chloroform, ethyl acetate, acetonitrile, methanol, water).[6]

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions of the analog in each solvent at a concentration that gives an absorbance of ~0.1 at the λabs to minimize inner filter effects.

  • Record the absorption spectrum for each solution using the spectrophotometer to determine the λabs.

  • Record the fluorescence emission spectrum for each solution using the fluorometer. The excitation wavelength should be set to the λabs determined in the previous step.

  • Plot the emission maximum (λem) and Stokes shift as a function of a solvent polarity scale (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic effect.

Diagram: Experimental Workflow for Solvatochromism Analysis

solvatochromism_workflow start Start prep_solutions Prepare solutions of analog in solvents of varying polarity start->prep_solutions measure_abs Measure Absorption Spectra (UV-Vis Spectrophotometer) prep_solutions->measure_abs determine_lambda_abs Determine λ_abs for each solvent measure_abs->determine_lambda_abs measure_em Measure Emission Spectra (Fluorometer) determine_lambda_abs->measure_em plot_data Plot λ_em and Stokes Shift vs. Solvent Polarity measure_em->plot_data end End plot_data->end

Caption: Workflow for analyzing solvatochromic properties.

Protocol 2: Measuring Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield of a dimethylamino-phenylalanine analog relative to a well-characterized standard.

Materials:

  • Solution of the dimethylamino-phenylalanine analog (sample).

  • Solution of a quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.55).[9]

  • The same solvent for both the sample and the standard.

  • UV-Vis spectrophotometer.

  • Fluorometer.

Procedure:

  • Prepare solutions of the sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.

  • Measure the absorbance of both solutions at the excitation wavelength.

  • Measure the fluorescence emission spectra of both solutions, ensuring the excitation wavelength and all instrument settings are identical for both measurements.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate the relative quantum yield using the following equation:

    ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

    Where:

    • ΦF is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Protocol 3: Investigating Fluorescence Quenching

Objective: To determine if a particular molecule (quencher) can decrease the fluorescence intensity of the dimethylamino-phenylalanine analog.

Materials:

  • Stock solution of the dimethylamino-phenylalanine analog.

  • Stock solution of the potential quencher (e.g., tryptophan, iodide).[16][17]

  • Appropriate buffer or solvent.

  • Fluorometer.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the analog and varying concentrations of the quencher. Include a control sample with no quencher.

  • Measure the fluorescence intensity of each solution at the emission maximum of the analog.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (F0) to the intensity in the presence of the quencher (F) against the quencher concentration. This is known as a Stern-Volmer plot.

  • A linear Stern-Volmer plot is indicative of a single type of quenching process (either dynamic or static).[17]

Applications in Research and Drug Development

The unique fluorescence properties of dimethylamino-phenylalanine analogs make them invaluable tools in a variety of applications:

  • Probing Protein Folding and Stability: By incorporating these analogs at specific sites, changes in the local environment during protein folding or unfolding can be monitored through changes in fluorescence emission.[1]

  • Studying Protein-Protein and Protein-Ligand Interactions: Binding events that alter the environment of the fluorescent probe can be detected as a change in fluorescence intensity, wavelength, or lifetime.[12][13]

  • High-Throughput Screening: The sensitivity of these probes can be exploited to develop robust assays for screening compound libraries for potential drug candidates that bind to a target protein.

  • Cellular Imaging: When incorporated into proteins in living cells, these analogs can provide real-time information on protein localization and dynamics.[3][]

Conclusion

Dimethylamino-phenylalanine analogs represent a versatile and powerful class of fluorescent probes. Their inherent sensitivity to the local microenvironment, governed by the principles of intramolecular charge transfer, provides a high-resolution window into the complex world of protein structure and function. By understanding their core photophysical properties and employing the experimental protocols outlined in this guide, researchers can effectively harness the potential of these unique tools to advance our understanding of biological systems and accelerate the drug discovery process.

References

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed. (n.d.).
  • Recent advances in the synthesis and application of fluorescent α-amino acids. (n.d.).
  • Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing.
  • Donor Acceptor Fluorophores. (2021, February 2).
  • Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Donor–Acceptor Fluorophores for Energy-Transfer-Mediated Photocatalysis - e-Publications@Marquette. (2018, October 2).
  • Improved fluorescent amino acids for cellular imaging | Penn Today - University of Pennsylvania. (2021, October 12).
  • Quadrupolar donor–acceptor substituted oligo(phenylenevinylene)s—synthesis and solvatochromism of the fluorescence - OUCI. (n.d.).
  • Fluorescent Probes for Amino Acid Detection - BOC Sciences. (n.d.).
  • Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. (n.d.).
  • Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc, 2021(5), 97-109.
  • n-[4-(dimethylamino)phenyl]acetamide as a Fluorescent Probe for Bioimaging - Benchchem. (n.d.).
  • Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines - ResearchGate. (n.d.).
  • 6-N,N-Dimethylamino-2,3-Naphthalimide a New Environment-Sensitive Fluorescent Probe in δ-Selective and μ-Selective Opioid Peptides - PMC. (n.d.).
  • Photophysics and Biological Applications of the Environment-Sensitive Fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide | Journal of the American Chemical Society. (2005, January 4).
  • A Technical Guide to the Photophysical Characterization of 4-Dimethylaminotolan: Quantum Yield and Fluorescence Lifetime - Benchchem. (n.d.).
  • Fluorescence quenching of (dimethylamino)naphthalene dyes Badan and Prodan by tryptophan in cytochromes P450 and micelles - PubMed. (2014, August 28).
  • Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde - Benchchem. (n.d.).
  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions - MDPI. (2018, June 30).

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Methodological & Application

Application Note: Utilizing Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of cellular systems using non-canonical amino acids (ncAAs) has revolutionized molecular imaging and structural biology. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (hereafter referred to as DMAPhe-OEt ) is a highly specialized, cell-permeable fluorescent probe. It serves as an ethyl ester prodrug of p-dimethylamino-L-phenylalanine (DMAPhe), a well-documented unnatural amino acid used for expanding protein functions[1].

This application note provides an authoritative, self-validating guide for researchers utilizing DMAPhe-OEt in live-cell imaging and Genetic Code Expansion (GCE). By understanding the causality behind its chemical modifications and photophysical behaviors, scientists can leverage this probe to monitor intracellular microenvironments and engineer site-specifically labeled proteins[2].

Mechanistic Grounding: Chemistry and Causality

The "Push-Pull" Solvatochromic Fluorophore

The core fluorophore, DMAPhe, is characterized by a strong electron-donating dimethylamino group paired with an electron-accepting aromatic system. This "push-pull" architecture makes the molecule highly solvatochromic. Its emission spectrum is exquisitely sensitive to the polarity of its local microenvironment, making it a powerful tool for probing protein folding, conformational changes, and lipid bilayer dynamics.

The Prodrug Strategy: Why the Ethyl Ester?

Free amino acids possess a zwitterionic character at physiological pH, rendering them highly polar and inefficient at crossing the hydrophobic lipid bilayer of cell membranes.

  • Causality of Esterification: By masking the negatively charged carboxylate group with an ethyl ester (DMAPhe-OEt), the molecule's lipophilicity (LogP) is dramatically increased, allowing for rapid, passive diffusion into the cell.

  • Causality of Intracellular Trapping: Once inside the cytoplasm, ubiquitous endogenous esterases hydrolyze the ester bond. This cleavage restores the zwitterionic state, effectively trapping the fluorescent DMAPhe inside the cell and preventing efflux. This mechanism ensures a high intracellular concentration of the probe for subsequent imaging or ribosomal translation.

CellularUptake A DMAPhe-OEt (Extracellular) B Passive Membrane Diffusion A->B C Intracellular DMAPhe-OEt B->C E Free DMAPhe (Trapped & Fluorescent) C->E Hydrolysis D Endogenous Esterases D->E F Fluorescence Imaging E->F Ex/Em Detection

Workflow of DMAPhe-OEt cellular diffusion, esterase cleavage, and fluorescence imaging.

Photophysical Properties & Environmental Sensitivity

To successfully multiplex DMAPhe-OEt with other fluorophores, it is critical to understand its quantitative photophysical parameters. The table below summarizes the core data required for experimental design.

PropertyValueCausality / Experimental Significance
Excitation Maximum (λex) 350 – 380 nmCompatible with standard DAPI/Hoechst filter sets; allows multiplexing with visible-range fluorophores (e.g., GFP, RFP).
Emission Maximum (λem) 450 – 520 nmHighly solvatochromic. Blue-shifts in hydrophobic environments (e.g., protein cores) and red-shifts in aqueous environments.
Quantum Yield (Φ) 0.10 – 0.45Varies significantly with local polarity. Higher in restricted, non-polar environments due to reduced non-radiative decay.
Cellular Permeability High (LogP > 2.5)The ethyl ester modification masks the polar carboxylate group, driving rapid, passive lipid bilayer diffusion.
Intracellular Retention High (Post-cleavage)Esterase hydrolysis restores the zwitterionic amino acid state, preventing the molecule from diffusing back out of the cell.

Experimental Workflows & Protocols

Protocol A: Live-Cell Intracellular Trapping and Imaging

This protocol details the use of DMAPhe-OEt as a standalone probe to measure intracellular polarity and esterase activity.

Step 1: Probe Preparation

  • Action: Dissolve DMAPhe-OEt in cell-culture grade DMSO to a stock concentration of 10 mM.

  • Causality: DMAPhe-OEt is highly hydrophobic; DMSO ensures complete dissolution. Keeping the final DMSO concentration in the culture below 0.5% prevents solvent-induced cytotoxicity and membrane permeabilization artifacts.

Step 2: Cell Incubation

  • Action: Incubate cells with 20 µM DMAPhe-OEt in serum-free media for 45 minutes at 37°C.

  • Causality: Serum proteins can sequester hydrophobic probes, reducing the effective concentration available for cellular uptake. A 45-minute window provides optimal time for passive diffusion and intracellular esterase cleavage.

Step 3: Washing

  • Action: Wash cells 3x with warm PBS (pH 7.4).

  • Causality: Removes extracellular, uncleaved probe to eliminate background fluorescence, ensuring that the detected signal originates solely from the intracellularly trapped DMAPhe.

Step 4: Self-Validating Control

  • Action: Pre-treat a control well with 100 µM of a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP) for 30 minutes prior to probe addition.

  • Causality: If the fluorescence signal is significantly reduced in the control well, it validates that the intracellular accumulation is strictly dependent on esterase-mediated ester hydrolysis rather than non-specific membrane partitioning.

Protocol B: Site-Specific Protein Labeling via Genetic Code Expansion (GCE)

Researchers have successfully engineered proteins like green fluorescent protein (GFP) and streptavidin to include DMAPhe, altering their photophysical properties and creating novel biosensors[3]. This protocol outlines the in vivo incorporation of DMAPhe into a target protein.

Step 1: Plasmid Transfection

  • Action: Co-transfect host cells with a plasmid encoding the target protein containing an amber stop codon (UAG) at the desired labeling site, and a second plasmid encoding an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair.

  • Causality: The orthogonal pair is required to specifically recognize DMAPhe and decode the UAG codon without cross-reacting with endogenous host tRNAs or natural amino acids[1].

Step 2: Probe Addition (Prodrug Loading)

  • Action: Supplement the growth media with 1 mM DMAPhe-OEt.

  • Causality: The ethyl ester acts as a highly permeable prodrug. Once inside, esterases cleave it to release free DMAPhe, generating the high intracellular pool necessary to drive the kinetics of the orthogonal aaRS[2].

Step 3: Expression and Maturation

  • Action: Incubate the cells for 24-48 hours under standard growth conditions.

  • Causality: Allows sufficient time for transcription, translation, amber suppression, and proper folding of the target protein containing the bulky aromatic non-natural amino acid[3].

Step 4: Self-Validating Control

  • Action: Perform the exact same workflow in a parallel control group without adding DMAPhe-OEt to the media.

  • Causality: Validates the fidelity of the orthogonal tRNA/aaRS pair. A lack of full-length fluorescent protein in this control confirms that the system does not misincorporate natural amino acids at the amber codon.

GCE_Pathway A Target Gene (Amber Codon UAG) E Ribosomal Translation A->E B Orthogonal tRNA/aaRS Pair D Aminoacylated tRNA-DMAPhe B->D C Intracellular DMAPhe Pool C->D ATP D->E Amber Suppression F Site-Specifically Labeled Protein E->F

Genetic Code Expansion pathway for site-specific incorporation of DMAPhe into proteins.

Sources

Application Note: Advanced Applications of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate in Medicinal Chemistry and Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Experimental Protocols, and Pharmacokinetic Profiling.

Executive Summary & Chemical Rationale

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate—commonly referred to as p-dimethylamino-L-phenylalanine ethyl ester (p-DMA-Phe-OEt)—is a highly versatile unnatural amino acid derivative. The p-dimethylamino substitution on the phenylalanine aromatic ring provides unique stereoelectronic properties, making it a critical pharmacophore in the biosynthesis of streptogramin antibiotics[1] and a valuable solvatochromic fluorophore for biophysical assays[2].

As a Senior Application Scientist, I emphasize that the choice to utilize the ethyl ester form rather than the free carboxylic acid is rarely arbitrary. In medicinal chemistry, this esterification serves a dual purpose:

  • Synthetic Utility: It acts as a highly stable, lipophilic C-terminal protecting group during complex solution-phase peptide synthesis, preventing unwanted side reactions at the carboxylate.

  • Pharmacokinetic Modulation: It functions as a transient prodrug moiety. Masking the polar carboxylic acid drastically reduces the molecule's polar surface area (PSA), enabling rapid passive diffusion across lipid bilayers before intracellular esterases liberate the active free acid.

Physicochemical Profiling & Pharmacokinetic Modulation

The causality behind esterifying an unnatural amino acid lies in the thermodynamics of cellular permeation. The free amino acid (p-DMA-Phe-OH) exists as a zwitterion at physiological pH (7.4). The energetic penalty required to desolvate this zwitterion and move it into the hydrophobic core of a lipid bilayer is immense. By masking the carboxylic acid as an ethyl ester, the zwitterionic character is abolished, shifting the molecule into an optimal lipophilic window for passive diffusion.

Table 1: Comparative Physicochemical Properties
Propertyp-DMA-Phe-OH (Free Acid)p-DMA-Phe-OEt (Ethyl Ester)Causality / Impact in Drug Design
Molecular Weight 208.26 g/mol 236.31 g/mol Slight increase; remains well within Lipinski's Rule of 5.
Net Charge (pH 7.4) Zwitterionic+1 (Partial α-amine protonation)Abolition of the carboxylate anion drastically reduces the desolvation penalty.
Estimated LogP ~0.5~2.1Esterification shifts the molecule to a lipophilic state, enabling passive membrane diffusion.
Polar Surface Area (PSA) 66.4 Ų38.8 ŲLower PSA in the ester form correlates directly with enhanced cellular and BBB permeability.
H-Bond Donors 32Loss of the carboxylic acid proton reduces hydrogen bonding with extracellular water.
Visualization: Prodrug Cellular Uptake Pathway

ProdrugPathway State1 Extracellular Space p-DMA-Phe-OEt (Lipophilic Prodrug) State2 Lipid Bilayer Passive Diffusion State1->State2 Permeation State3 Intracellular Space p-DMA-Phe-OEt State2->State3 Entry State4 Active Compound p-DMA-Phe-OH State3->State4 Hydrolysis Enzyme Intracellular Esterases Enzyme->State4 Catalysis

Caption: Cellular uptake and intracellular activation of the p-DMA-Phe-OEt prodrug via passive diffusion and esterase cleavage.

Application I: Semi-Synthesis of Streptogramin B Analogs

Streptogramin B antibiotics, such as Pristinamycin I, are cyclic hexadepsipeptides that bind to the 50S ribosomal subunit, effectively inhibiting bacterial protein synthesis[3]. The p-dimethylamino-L-phenylalanine residue is essential for optimal ribosomal engagement via cation-π interactions and hydrophobic packing. To synthesize novel analogs that overcome streptogramin resistance (e.g., in VRE or MRSA), p-DMA-Phe-OEt is utilized as a versatile building block.

Visualization: Synthetic Workflow

SynthWorkflow A Ethyl p-DMA-Phe (Starting Material) B Ester Hydrolysis (LiOH/THF) A->B C N-Fmoc Protection (Fmoc-OSu) B->C D Solid-Phase Peptide Synthesis C->D Coupling E Macrocyclization & Cleavage D->E F Streptogramin B Analog E->F Final Product

Caption: Workflow for incorporating p-DMA-Phe into Streptogramin B analogs via Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Preparation of Fmoc-p-DMA-Phe-OH for SPPS

Direct incorporation of the free acid into SPPS is inefficient. The ethyl ester must first be selectively hydrolyzed under mild basic conditions, followed by N-α-Fmoc protection.

Step-by-Step Methodology:

  • Saponification: Dissolve p-DMA-Phe-OEt (1.0 eq) in a 3:1 mixture of THF and H₂O. Cool to 0°C.

    • Causality: The biphasic nature of THF/Water ensures the lipophilic ethyl ester remains solvated. Cooling to 0°C is critical; higher temperatures promote base-catalyzed epimerization at the chiral α-carbon via enolate formation.

  • Hydrolysis: Add LiOH·H₂O (1.2 eq) dropwise. Stir for 4 hours at 0°C.

    • Causality: LiOH is milder than NaOH or KOH, providing sufficient hydroxide nucleophilicity to attack the ester carbonyl while minimizing the risk of racemization.

  • N-Protection: Adjust the pH to 8.5 using 1M HCl. Add Fmoc-OSu (1.1 eq) dissolved in THF. Stir at room temperature for 12 hours.

    • Causality: Fmoc-OSu is highly selective for the primary α-amine over the tertiary dimethylamino group, ensuring regiospecific protection.

  • Workup & Self-Validation: Acidify to pH 3.0, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Quality Control (QC): Analyze the crude Fmoc-p-DMA-Phe-OH via chiral LC-MS (e.g., Chiralpak IA column). A self-validating protocol requires confirming an enantiomeric excess (ee) > 98%. If epimerization is detected, the hydrolysis temperature was too high.

Application II: Solvatochromic Fluorescence and Live-Cell Imaging

The p-dimethylamino-phenylalanine moiety is a powerful intrinsic fluorophore. Its fluorescence is highly sensitive to the local dielectric environment due to Photoinduced Electron Transfer (PeT) and twisted intramolecular charge transfer (TICT) states[2]. In aqueous environments, fluorescence is quenched. When the residue folds into a hydrophobic protein pocket or inserts into a lipid membrane, the quantum yield increases dramatically, accompanied by a solvatochromic blue shift.

Visualization: Solvatochromic Fluorescence Mechanism

FluorescenceMech Excitation Photon Absorption (Excitation) ExcitedState Excited State (S1) Dimethylamino Group Excitation->ExcitedState PeT Photoinduced Electron Transfer (PeT) ExcitedState->PeT Polar Environment Solvato Solvatochromic Shift (Hydrophobic Pocket) ExcitedState->Solvato Non-Polar Environment Quenched Fluorescence Quenched (Aqueous/Unbound) PeT->Quenched Emission High Quantum Yield Fluorescence Emission Solvato->Emission

Caption: Environmental sensitivity of the p-DMA-Phe fluorophore via PeT quenching and solvatochromism.

Protocol 2: Live-Cell Permeability and Fluorescence Quenching Assay

This protocol utilizes a p-DMA-Phe-OEt tagged peptide to monitor intracellular target binding in live cells. The ethyl ester variant is used because its enhanced permeability allows it to rapidly enter cells without the need for membrane-disrupting agents.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells in a 96-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Washing: Wash cells 3x with warm PBS.

    • Causality: Removing serum-containing media is mandatory. Fetal Bovine Serum (FBS) contains high levels of extracellular esterases which would prematurely cleave the ethyl ester outside the cell, causing a false negative in permeability.

  • Probe Incubation: Add 5 µM of the p-DMA-Phe-OEt tagged peptide in Opti-MEM. Incubate for 30 minutes.

  • Imaging & Self-Validation: Expose cells to UV excitation (λex ≈ 285 nm) and monitor emission (λem ≈ 360-440 nm).

    • Quality Control (QC): Include a control well pre-treated with an intracellular esterase inhibitor (e.g., Bis-pNPP). If the fluorescence profile in the control well matches the extracellular quenched state, it serves as a self-validating proof that intracellular esterase activation and subsequent hydrophobic target binding are strictly required for the observed fluorescence signal.

References

  • Blanc, V., Gil, P., Bamas-Jacques, N., Lorenzon, S., Zagorec, M., Schleuniger, J., Bisch, D., Blanche, F., Debussche, L., Crouzet, J., & Thibaut, D. (1997). "Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino-L-phenylalanine precursor of pristinamycin I." Molecular Microbiology, 23(2), 191-202. 1

  • Mukhtar, T. A., & Wright, G. D. (2005). "Streptogramins, Oxazolidinones, and Other Inhibitors of Bacterial Protein Synthesis." Chemical Reviews, 105(2), 529-542. 3

  • Siemion, I. Z., Stefanowicz, P., & Kluczyk, A. (1987). "The Labelling of Peptides and Proteins with p-(N',N'-dimethylamino)phenylalanine." Polish Journal of Chemistry, 34, 19-25. 2

Sources

Application Note: Chemoselective Derivatization of the Primary Amine on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Substrate Profiling

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is an esterified, unnatural amino acid derivative structurally related to the pristinamycin I precursor, 4-dimethylamino-L-phenylalanine[1]. In modern drug development, this scaffold is highly valued for synthesizing peptidomimetics, Antibody-Drug Conjugate (ADC) linkers, and PROTACs.

The molecule presents a classic chemoselectivity challenge, possessing three distinct functional groups:

  • An ethyl ester: Susceptible to hydrolysis under strongly basic or aqueous conditions.

  • A tertiary aniline (para-dimethylamino group): Electronically delocalized and sterically hindered, making it a poor nucleophile, though sensitive to oxidation.

  • A primary α -amine: The target nucleophile for derivatization.

As a Senior Application Scientist, the objective is to derivatize the primary amine quantitatively without inducing ester hydrolysis, racemization at the chiral α -carbon, or quaternization of the tertiary aniline. This guide establishes two field-proven, self-validating workflows for this purpose: HATU-mediated Acylation and STAB-mediated Reductive Amination .

Workflow Substrate Ethyl 4-dimethylamino-L-phenylalaninate (Target Substrate) Decision Select Derivatization Pathway Substrate->Decision Acylation Acylation (Amide Bond) Reagents: HATU / DIPEA Decision->Acylation Carboxylic Acid Reductive Reductive Amination Reagents: Aldehyde / STAB Decision->Reductive Aldehyde QC1 LC-MS Validation: Confirm Ester Intact Acylation->QC1 QC2 LC-MS Validation: Confirm No Over-Alkylation Reductive->QC2

Chemoselective derivatization workflows for the primary amine with built-in LC-MS validation.

Mechanistic Causality & Reagent Selection

Pathway A: Amide Bond Formation via HATU

When coupling a carboxylic acid to the primary α -amine, N-guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the gold standard. HATU provides enhanced reactivity and minimizes racemization at the α -carbon compared to traditional carbodiimides[2]. The inclusion of the 7-aza-benzotriazole leaving group accelerates the coupling of primary amines significantly[3].

Causality in Protocol Design: N,N-Diisopropylethylamine (DIPEA) is utilized as the base. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while efficiently deprotonating the carboxylic acid to initiate the formation of the active O-At ester. The tertiary aniline on the substrate remains completely unreactive toward the activated ester due to resonance stabilization of its lone pair into the phenyl ring.

Pathway B: Reductive Amination via STAB

To convert the primary amine into a secondary alkyl amine, direct reductive amination is preferred. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its superior safety profile and exquisite chemoselectivity[4].

Causality in Protocol Design: STAB selectively reduces the transient imine intermediate without reducing the unreacted aldehyde or the substrate's ethyl ester. This selectivity is attributed to the three electron-withdrawing acetoxy groups, which stabilize the B–H bond via steric shielding, making it a mild hydride donor[5]. The reaction is performed in aprotic solvents (e.g., DCE or DCM) to prevent the hydrolysis of STAB and the ethyl ester[4].

Mechanism Amine Primary α-Amine Imine Imine Intermediate Amine->Imine -H2O Aldehyde Aldehyde Aldehyde->Imine Product Secondary Amine Imine->Product Hydride Transfer STAB STAB (NaBH(OAc)3) STAB->Product Selective Reduction

Mechanistic pathway of STAB-mediated reductive amination via an imine intermediate.

Quantitative Synthesis of Derivatization Parameters

The following table summarizes the expected quantitative parameters and quality control metrics for both derivatization pathways, allowing for rapid experimental planning.

ParameterAcylation (HATU/DIPEA)Reductive Amination (STAB)
Target Bond Formed Amide BondSecondary C-N Bond
Optimal Solvent DMF or DCM1,2-Dichloroethane (DCE) or DCM
Stoichiometry (Substrate:Reagent) 1.0 : 1.1 (Acid) : 1.2 (HATU)1.0 : 1.05 (Aldehyde) : 1.5 (STAB)
Reaction Temperature 0 °C to Room Temperature (RT)Room Temperature (RT)
Typical Reaction Time 1 - 2 Hours4 - 12 Hours
Chemoselectivity Risks Epimerization (Low with HATU)Over-alkylation (Dialkylation)
Expected Yield > 85%75% - 90%

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Acylation

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the substrate.

Step 1: Activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.1 equiv.) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.2 equiv.) to the solution.

  • Add DIPEA (3.0 equiv.) dropwise. The solution will typically turn pale yellow. Stir for 5 minutes at room temperature to ensure complete formation of the active ester[2].

Step 2: Substrate Addition

  • Dissolve Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (1.0 equiv.) in a minimal volume of anhydrous DMF.

  • Add the substrate solution dropwise to the activated acid mixture at 0 °C to minimize any risk of thermal epimerization.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

Step 3: Self-Validation & Quality Control

  • In-Process Check: Withdraw a 5 µL aliquot, dilute in 100 µL of 50% MeCN/H₂O, and analyze via LC-MS.

  • Validation Criteria: Confirm the disappearance of the substrate mass ( m/z 237.15 [M+H]⁺). Confirm the appearance of the product mass. If unreacted primary amine remains, spike in an additional 0.2 equiv. of HATU.

Step 4: Workup

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: STAB-Mediated Reductive Amination

This protocol describes the alkylation of the substrate using a generic aliphatic or aromatic aldehyde.

Step 1: Imine Formation (In Situ)

  • In an oven-dried flask under N₂, dissolve the substrate (1.0 equiv.) and the target aldehyde (1.05 equiv.) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.

  • Note: A slight excess of aldehyde is used, but kept low to prevent over-alkylation (tertiary amine formation).

  • Stir the mixture at room temperature for 1 hour to allow the imine intermediate to form[5].

Step 2: Selective Reduction

  • Add Sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture.

  • Add glacial acetic acid (1.0 equiv.) as a Brønsted acid catalyst to facilitate hydride transfer from the STAB reagent to the imine substrate[5].

  • Stir at room temperature for 4 to 12 hours.

Step 3: Self-Validation & Quality Control

  • In-Process Check: Analyze a quenched aliquot via LC-MS.

  • Validation Criteria: Look for the secondary amine product mass. Crucially, check for the dialkylated byproduct mass (Substrate + 2x Aldehyde mass - 2x H₂). If dialkylation is observed, halt the reaction immediately.

Step 4: Workup

  • Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, DCM/MeOH gradient).

References

  • [2] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. 2

  • [3] Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC (NIH). 3

  • [4] Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method - ChemicalBook. 4

  • [5] Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC (NIH). 5

  • [1] Purification of peptide synthetases involved in pristinamycin I biosynthesis - ASM Journals. 1

Sources

The Versatile Role of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Unique Building Block

In the ever-evolving landscape of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive natural products. A key strategy in the efficient construction of these molecular architectures is the use of versatile and readily accessible building blocks. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, a non-proteinogenic α-amino acid ester, has emerged as a particularly promising scaffold for the synthesis of a diverse range of heterocyclic systems.

This technical guide, designed for researchers and professionals in the fields of organic synthesis and drug development, provides an in-depth exploration of the synthetic utility of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The presence of a primary amino group, an ethyl ester functionality, and a highly activated aromatic ring due to the N,N-dimethylamino substituent, offers a unique combination of reactive sites for the construction of complex heterocyclic frameworks. We will delve into detailed application notes and robust protocols for the synthesis of several important classes of heterocyclic compounds, including tetrahydroisoquinolines, quinoxalines, and diketopiperazines. Beyond a simple recitation of steps, this guide will elucidate the underlying chemical principles and strategic considerations that inform each synthetic route, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is fundamental to its successful application. Below is a summary of the key physicochemical properties of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate.

PropertyValueSource
Molecular Formula C₁₃H₂₀N₂O₂N/A
Molecular Weight 236.31 g/mol N/A
Appearance Off-white to yellow solid or oilN/A
Solubility Soluble in most organic solvents (e.g., DCM, MeOH, THF)N/A

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.10 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (t, J = 6.8 Hz, 1H, α-CH), 2.95 (s, 6H, -N(CH₃)₂), 2.90 (dd, J = 13.6, 6.8 Hz, 1H, β-CH₂), 2.80 (dd, J = 13.6, 6.8 Hz, 1H, β-CH₂), 1.60 (br s, 2H, -NH₂), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 175.0, 149.8, 130.2, 126.5, 112.8, 60.8, 56.0, 40.8, 40.5, 14.2.

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and experimental conditions.

Application Note I: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

Scientific Rationale and Mechanistic Insight

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1] This reaction is particularly well-suited for substrates bearing electron-rich aromatic rings, as the key step involves an intramolecular electrophilic aromatic substitution. The N,N-dimethylamino group in Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a strong electron-donating group, which significantly activates the phenyl ring towards this cyclization, allowing the reaction to proceed under mild conditions.[2]

The reaction commences with the formation of a Schiff base between the primary amine of the amino acid ester and the aldehyde. Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and construct the tetrahydroisoquinoline core. The stereochemistry at the newly formed C1 position is influenced by the chirality of the starting α-amino acid ester.

Pictet_Spengler Start Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate + Aldehyde (R-CHO) Schiff_Base Schiff Base Formation (+H₂O) Start->Schiff_Base Iminium_Ion Iminium Ion Formation (H⁺) Schiff_Base->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product

Pictet-Spengler Reaction Workflow
Detailed Experimental Protocol

Synthesis of Ethyl (1S,3S)-6-(dimethylamino)-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Materials:

    • Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (1.0 eq)

    • Acetaldehyde (1.2 eq)

    • Trifluoroacetic acid (TFA) (0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (1.0 g, 4.23 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar), add acetaldehyde (0.28 mL, 5.08 mmol).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (32 µL, 0.423 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of Ethyl acetate in Hexane) to afford the desired tetrahydroisoquinoline derivative.

  • Self-Validation and Characterization:

    • The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude product.

    • Expected ¹H NMR signals for the product would include characteristic shifts for the newly formed tetrahydroisoquinoline core, the methyl group at C1, and the retained ethyl ester and dimethylamino groups.

Application Note II: Synthesis of Quinoxaline Derivatives

Scientific Rationale and Mechanistic Insight

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is not a direct 1,2-dicarbonyl precursor, it can be utilized in a one-pot, multi-step reaction to generate a suitable intermediate for cyclization with an o-phenylenediamine.

This proposed protocol involves an initial acylation of the primary amine followed by an oxidation of the activated α-methylene group to generate an in-situ α-keto ester. This intermediate can then undergo condensation with o-phenylenediamine. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization (often through oxidation) to yield the quinoxaline core. The choice of oxidizing agent is crucial to facilitate the formation of the α-keto ester without over-oxidation or degradation of the starting material.

Quinoxaline_Synthesis Start Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate Acylation N-Acylation Start->Acylation Oxidation α-Methylene Oxidation Acylation->Oxidation Keto_Ester α-Keto Ester Intermediate Oxidation->Keto_Ester Condensation Condensation with o-phenylenediamine Keto_Ester->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization Product Quinoxaline Derivative Cyclization->Product DKP_Synthesis Start1 N-protected Amino Acid Coupling Peptide Coupling Start1->Coupling Start2 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate Start2->Coupling Dipeptide Dipeptide Ester Coupling->Dipeptide Deprotection N-Deprotection Dipeptide->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Product 2,5-Diketopiperazine Cyclization->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Amino Acid Esterification & Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino acid synthesis. Preserving the stereochemical integrity of the α-carbon during esterification and peptide coupling is a critical challenge in drug development. This guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to help you eliminate epimerization and racemization in your workflows.

Part 1: Mechanistic FAQ — The "Why" Behind Racemization

Q1: Why does racemization occur during the esterification or coupling of protected amino acids? A: Racemization (or epimerization, when referring to a single chiral center in a larger peptide) primarily occurs via two mechanistic pathways during the activation of the carboxylic acid:

  • The Oxazolone Pathway: When the C-terminus is activated (e.g., forming an O-acylisourea intermediate with carbodiimides), the oxygen of the N-protecting group's carbonyl can attack the activated carboxyl carbon. This forms a 5-membered oxazolone (azlactone) ring. The α-proton in this ring is highly acidic and easily abstracted by mild bases, forming an achiral enolate. Upon ring opening by the incoming nucleophile, a racemic mixture is formed[1].

  • Direct Enolization: Strong bases can directly abstract the α-proton from the activated ester, leading to a planar enolate intermediate before the nucleophile attacks[2].

Q2: Which amino acids require the highest vigilance? A: While any chiral amino acid can epimerize, Histidine (His) and Cysteine (Cys) are notoriously susceptible. The pi-imidazole nitrogen in His can intramolecularly catalyze α-proton abstraction, while the electron-withdrawing nature of the Cys thioether increases α-proton acidity. Serine (Ser) and Phenylglycine (Phg) also exhibit high racemization rates under standard basic conditions[2][3].

Part 2: Troubleshooting Guide — Suppressing Epimerization

Issue 1: High epimerization observed when using DIC or EDC alone.

  • Root Cause: Carbodiimides (DIC, EDC, DCC) form a highly reactive O-acylisourea intermediate. If the nucleophilic attack by the alcohol/amine is slower than oxazolone formation, racemization dominates[4].

  • Solution: Always use racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly react with the O-acylisourea to form a less basic, highly reactive active ester. This intercepts the intermediate before oxazolone formation can occur[4][5].

Issue 2: Racemization persists even with additives.

  • Root Cause: The choice of base and temperature. Excess or overly strong bases (like Triethylamine or DIPEA) promote direct enolization. Furthermore, elevated temperatures exponentially increase the rate of proton abstraction[2].

  • Solution:

    • Base Selection: Switch from DIPEA to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine), or eliminate the base entirely if the amine/alcohol is sufficiently nucleophilic[2].

    • Thermal Control: Pre-activate the amino acid at 0°C for 1–5 minutes before introducing the nucleophile, maintaining the reaction at 0°C to 4°C until completion[2].

Part 3: Quantitative Data — Additive Performance

To guide your reagent selection, the following table summarizes the relative efficiency of common coupling additives in suppressing racemization during challenging esterifications/couplings.

Coupling SystemRelative Racemization LevelCoupling EfficiencyByproduct ToxicityRecommended Use Case
DIC alone High (>15%)ModerateLowNot recommended for chiral synthesis[4]
DIC / HOBt Low (2-5%)GoodModerate (Explosive risk)Standard routine esterification[5]
DIC / HOAt Very Low (<1%)ExcellentHighDifficult couplings (sterically hindered)[5]
DIC / OxymaPure Very Low (<1%)ExcellentLowSuperior modern alternative to HOBt/HOAt[4]
DEPBT Extremely LowGoodLowHighly sensitive residues (His, Cys)[2]

Part 4: Self-Validating Experimental Protocols

To ensure trust in your synthesis, you must pair your synthesis protocol with a rigorous analytical validation protocol.

Protocol A: OxymaPure/DIC Mediated Chiral Esterification (Synthesis)
  • Causality: OxymaPure is chosen over HOBt due to its superior safety profile and higher acidity, which rapidly protonates the DIC-urea byproduct. This drives the formation of the active ester while keeping the environment mildly acidic to prevent enolization[4].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of the N-protected chiral amino acid and 1.0 eq of the target alcohol (or amine) in anhydrous Dichloromethane (DCM) or DMF (approx. 5-10 mL/mmol).

    • Thermal Control: Chill the reaction flask to 0°C using an ice bath.

    • Additive Introduction: Add 1.1 eq of OxymaPure to the solution and stir for 2 minutes.

    • Activation: Dropwise, add 1.1 eq of Diisopropylcarbodiimide (DIC). (Note: Do not add external base unless utilizing an amine hydrochloride salt, in which case add exactly 1.0 eq of TMP).

    • Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature over 2-4 hours.

    • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the organic filtrate sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine to remove unreacted OxymaPure. Dry over Na2SO4 and concentrate.

Protocol B: Marfey's Reagent Assay for Racemization Quantification (Validation)
  • Causality: You cannot trust a protocol without verifying the stereochemical outcome. Acid hydrolysis in a deuterated environment (DCl/D2O) prevents background racemization during sample prep[6]. Subsequent derivatization with Marfey's reagent (FDAA) converts enantiomers into diastereomers, allowing resolution on standard RP-HPLC without expensive chiral columns[1].

  • Step-by-Step Methodology:

    • Hydrolysis: Take a 1 mg aliquot of the synthesized ester/peptide and hydrolyze it in 6N DCl/D2O at 110°C for 18 hours to yield free amino acids.

    • Derivatization: Dry the hydrolysate under N2. Add 100 µL of 1% Marfey's reagent in acetone and 20 µL of 1M NaHCO3.

    • Incubation: Heat the mixture at 40°C for exactly 1 hour.

    • Quenching: Stop the reaction by adding 20 µL of 1M HCl. Dilute with 1 mL of mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Analysis: Inject onto a C18 RP-HPLC column. The D-enantiomer derivative will elute later than the L-enantiomer derivative. Integrate the peaks to calculate the exact % racemization.

Part 5: Workflows & Logical Relationships

Mechanism Start N-Protected Amino Acid + DIC Oacyl O-Acylisourea Intermediate Start->Oacyl Oxazolone Oxazolone Formation (Azlactone) Oacyl->Oxazolone Slow Nucleophile Additive Add OxymaPure / HOBt Oacyl->Additive Fast Trapping Enolate Achiral Enolate (Base Catalyzed) Oxazolone->Enolate Base Racemic Racemized Product (D/L Mixture) Enolate->Racemic ActiveEster Stable Active Ester (e.g., Oxyma Ester) Additive->ActiveEster Chiral Pure Chiral Ester/Amide (Retained Stereochemistry) ActiveEster->Chiral Nucleophilic Attack

Mechanistic pathways: Oxazolone-induced racemization vs. Additive trapping.

Troubleshooting Detect Racemization Detected (>2% D-Enantiomer) CheckReagent Are you using DIC/EDC without additives? Detect->CheckReagent AddOxyma Action: Add 1.1 eq OxymaPure or HOAt CheckReagent->AddOxyma Yes CheckBase Are you using a strong base (e.g., DIPEA/TEA)? CheckReagent->CheckBase No Success Stereochemical Integrity Restored AddOxyma->Success ChangeBase Action: Switch to TMP or omit base entirely CheckBase->ChangeBase Yes CheckTemp Is the reaction at Room Temperature? CheckBase->CheckTemp No ChangeBase->Success DropTemp Action: Pre-activate and couple at 0°C CheckTemp->DropTemp Yes CheckTemp->Success No DropTemp->Success

Step-by-step troubleshooting workflow to identify and resolve racemization during synthesis.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry URL:[Link]

  • 7.4 Racemization Assays Source: Thieme Connect URL:[Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL:[Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent conditions for reactions involving this versatile amino acid ester. Our goal is to move beyond simple protocols and explain the fundamental principles that govern solvent choice, enabling you to troubleshoot effectively and enhance your experimental outcomes.

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a unique building block, characterized by a chiral center, a primary amine nucleophile, an electron-rich aromatic ring due to the dimethylamino substituent, and an ester functional group. Each of these sites can influence or participate in chemical reactions, and the choice of solvent is paramount to controlling selectivity, reaction rate, and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when designing a synthetic route involving this compound.

Q1: What are the primary criteria for a "first-pass" solvent selection for a reaction with this compound?

A1: Your initial solvent selection should be guided by three core principles:

  • Solubility: All reactants, reagents, and catalysts must be sufficiently soluble in the solvent or solvent mixture to ensure a homogeneous reaction environment. Poor solubility is a common cause of slow or incomplete reactions.[1]

  • Chemical Inertness: The solvent must not react with any of the starting materials, intermediates, or products under the reaction conditions. For instance, using an alcohol solvent in a reaction with an acyl chloride could lead to competitive solvolysis.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to accommodate the desired reaction temperature while also allowing for its practical removal during workup.

Q2: My reaction involves a strong nucleophile. Should I use a protic or aprotic solvent?

A2: For reactions involving strong, anionic nucleophiles (like in many SN2 reactions), polar aprotic solvents are generally superior. Protic solvents, such as water or ethanol, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity and nucleophilicity.[1] Polar aprotic solvents like DMF, DMSO, or acetonitrile can dissolve the reactants and stabilize charged intermediates without deactivating the nucleophile, often leading to significant rate enhancements.[1][2]

Q3: How does solvent polarity impact reactions where a charged intermediate is formed?

A3: Solvent polarity plays a crucial role in stabilizing charged species.[3] For reactions that proceed through a charged intermediate or a transition state with significant charge separation (e.g., SN1 reactions), a polar solvent is highly beneficial.[1][4] The solvent's dipoles can orient around the charged species, a process known as solvation, which lowers its energy and accelerates its formation. For Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, reactions like N-acylation or N-arylation often involve transition states with developing charges, making polar solvents a good starting point.

Q4: I am observing racemization of the chiral center. Can the solvent be the cause?

A4: Yes, the solvent can significantly influence the stereochemical outcome. Racemization at the α-carbon can occur via the formation of an enolate or enol intermediate, a process often facilitated by a base. The choice of solvent can affect the base's strength and the stability of the enolate. In some cases, switching to a less polar solvent or a different base/solvent system can minimize this side reaction.[5][6] For instance, in N-arylation of amino acid esters, careful selection of a weak base and an appropriate solvent like 2-methyltetrahydrofuran was shown to be critical for preserving enantiomeric excess.[6]

Q5: The dimethylamino group seems sensitive. Are there any solvent-related precautions to take?

A5: The 4-(dimethylamino)phenyl moiety is electron-rich and can be susceptible to oxidation, especially under harsh conditions or in the presence of certain reagents. While not strictly a solvent property, dissolved oxygen can participate in oxidative side reactions. If you observe colored byproducts, consider degassing your solvent (e.g., by sparging with nitrogen or argon) before use, particularly if your reaction involves heating or transition metal catalysts.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Low or No Product Yield
  • Symptom: Analysis by TLC or LC-MS shows a high proportion of unreacted starting material after the expected reaction time.

  • Potential Cause 1: Insufficient Solubility

    • Rationale: Even if a reactant appears to dissolve, its effective concentration in solution may be too low for an efficient reaction rate. This is particularly true for zwitterionic starting materials or salts.

    • Solution:

      • Verify Solubility: Before running the reaction, perform a simple solubility test with all key reactants in your chosen solvent at the intended reaction concentration and temperature.

      • Screen Solvents: If solubility is poor, screen a range of solvents with varying polarities (see Table 1). For this compound, which has both polar (amine, ester) and non-polar (aromatic ring, ethyl group) features, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent candidates.

      • Use a Solvent Mixture: Sometimes a mixture of solvents can provide optimal solubility. For example, a toluene/THF mixture can balance polarity and solvating power.

  • Potential Cause 2: Unfavorable Reaction Kinetics

    • Rationale: The solvent directly influences the energy of the transition state. An inappropriate solvent may raise the activation energy barrier, making the reaction impractically slow.[7]

    • Solution:

      • Increase Polarity: If your reaction involves the formation of charge in the transition state, moving from a non-polar solvent (like toluene) to a polar aprotic solvent (like DMF) can dramatically increase the rate.[3]

      • Consider Temperature: If the reaction is sluggish at room temperature, increasing the temperature can help overcome the activation barrier. Ensure your chosen solvent has a suitable boiling point. For many standard N-acylation procedures, room temperature is sufficient, but gentle heating can be beneficial.[8]

Problem 2: Significant Formation of Side Products
  • Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.

  • Potential Cause 1: Reaction with a Protic Solvent

    • Rationale: If you are using a protic solvent (e.g., ethanol, methanol) and a highly reactive electrophile (like an acyl chloride), the solvent can act as a competing nucleophile, leading to transesterification or solvolysis of your reagent.

    • Solution: Switch to an inert, aprotic solvent. Ensure the solvent is anhydrous, as trace water can hydrolyze sensitive reagents.[8] Running the reaction under an inert atmosphere (N₂ or Ar) is best practice.

  • Potential Cause 2: Base-Induced Side Reactions

    • Rationale: The combination of a base and solvent can promote side reactions. For example, a strong base in a polar solvent might facilitate racemization or elimination reactions.

    • Solution:

      • Modify the Base/Solvent System: If racemization is suspected, try a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or switch to a less polar solvent that may temper the base's activity.

      • Control Stoichiometry: For reactions like di-acylation, carefully controlling the stoichiometry of the acylating agent (starting with a 1:1 molar ratio) is crucial.[8]

Section 3: Experimental Protocols & Data Visualization
Protocol 1: Systematic Solvent Screening for N-Acylation

This protocol provides a framework for efficiently screening solvents for a model N-acylation reaction of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate with a carboxylic acid using a standard coupling agent like HBTU.

Materials:

  • Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

  • Carboxylic acid of interest (e.g., N-Boc-glycine)

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous solvents for screening (e.g., DCM, THF, MeCN, DMF)

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase

Procedure:

  • Preparation: In separate, dry vials, dissolve Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (1.0 eq), the carboxylic acid (1.1 eq), and HBTU (1.1 eq) in each of the candidate solvents (DCM, THF, MeCN, DMF) to a standard concentration (e.g., 0.1 M).

  • Initiation: To each vial, add DIPEA (2.5 eq) dropwise while stirring at room temperature.

  • Monitoring: After 1 hour, take a small aliquot from each reaction, quench with a drop of water, and spot on a TLC plate. Develop the plate to assess the relative conversion by comparing the intensity of the starting material and product spots.

  • Analysis: Continue monitoring at regular intervals (e.g., 2h, 4h, 24h) to determine the solvent in which the reaction proceeds fastest and cleanest (fewest side products).

  • Validation: Once the optimal solvent is identified, the reaction can be scaled up. This protocol helps ensure that the chosen solvent provides the best possible outcome.[5]

Data Presentation

Table 1: Properties of Common Solvents for Synthesis

SolventFormulaDielectric Constant (20°C)Boiling Point (°C)TypeNotes
Dichloromethane (DCM)CH₂Cl₂9.140Polar AproticGood general-purpose solvent, volatile, easy to remove.
Tetrahydrofuran (THF)C₄H₈O7.666Polar AproticCan form peroxides; use inhibitor-free for certain reactions.
Acetonitrile (MeCN)CH₃CN37.582Polar AproticHighly polar, water-miscible. Can favor racemization in some cases.[9]
TolueneC₇H₈2.4111Non-polarUseful for azeotropic removal of water.
N,N-Dimethylformamide (DMF)C₃H₇NO36.7153Polar AproticExcellent solvating power, but high boiling point can complicate removal.[10][11]
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7189Polar AproticVery high polarity and boiling point; excellent for difficult-to-dissolve substrates.
Ethanol (EtOH)C₂H₅OH24.678Polar ProticCan act as a nucleophile; useful for reductions or as a recrystallization solvent.[12]
Mandatory Visualizations

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization A Define Reaction: Reactants, Reagents, Temp. B Solubility Test: Are all components soluble? A->B D Select 3-5 Candidate Solvents (Varying Polarity, Aprotic/Protic) B->D Yes B->D No, Re-evaluate or use co-solvent E Run Small-Scale Parallel Reactions D->E F Monitor Progress by TLC/LC-MS (Rate & Purity) E->F G Select Best Solvent System F->G Analyze Results H Optimize Concentration & Temp. G->H I Optimized Protocol H->I Solvent_Effect_on_Nucleophile cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc_P Nu⁻ H-Bonded 'Solvent Caged' React_P R-X TS_P Transition State (High Energy) React_P->TS_P Slow Prod_P R-Nu + X⁻ TS_P->Prod_P Nuc_A Nu⁻ 'Free' & Highly Reactive React_A R-X TS_A Transition State (Lower Energy) React_A->TS_A Fast Prod_A R-Nu + X⁻ TS_A->Prod_A

Caption: How protic solvents can hinder nucleophilicity vs. aprotic solvents.

References
  • Wikipedia. Solvent effects. [Link]

  • Journal of Environmental and Agricultural Sciences. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • National Center for Biotechnology Information. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • Chemistry LibreTexts. Reactions in Solution. [Link]

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. [Link]

  • ACS Publications. Correlation between Solvation of Peptide-Resins and Solvent Properties. [Link]

  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis. [Link]

  • National Center for Biotechnology Information. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • National Center for Biotechnology Information. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • Semantic Scholar. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • ACS Publications. Solvation effects in solid-phase peptide synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions (base, catalyst, solvent) for the preparation of a trisubstituted pyrrolidine-2-carboxylic ester. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • ACS Publications. Reductions of Aromatic Amino Acids and Derivatives. [Link]

  • SciSpace. The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. [Link]

  • ResearchGate. The Solvent Selection framework: Solvents for organic synthesis, separation processes and ionic liquids solvents. [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • MDPI. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]

  • ACS Publications. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. [Link]

  • National Center for Biotechnology Information. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. [Link]

  • Semantic Scholar. Nucleoside N-acylation with active derivatives of amino acids. [Link]

Sources

How to remove unreacted starting materials from Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. This document provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections offer in-depth solutions to common challenges encountered during the removal of unreacted starting materials, particularly after a Fischer esterification synthesis.

Core Challenge: Isolating the Target Ester

The primary challenge in synthesizing Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate via Fischer esterification is the removal of the unreacted starting amino acid, (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid, and the acid catalyst from the final product mixture.[1][2] The structural similarities and differing physicochemical properties of the product and impurities necessitate a robust purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My crude product shows the presence of both the desired ester and the starting amino acid by TLC/LC-MS. What is the most efficient primary purification step?

Answer: The most effective initial purification step is a liquid-liquid acid-base extraction.[1][3] This technique leverages the difference in the acidity and basicity of the components in your mixture to selectively partition them between an organic and an aqueous phase.

Causality:

  • Your Product (The Ester): Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has a basic amino group and a neutral ester group. It will be soluble in common organic solvents like ethyl acetate or dichloromethane in its free base form.

  • Unreacted Starting Material (The Amino Acid): (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid is amphoteric, meaning it has both a basic amino group and an acidic carboxylic acid group.[4] By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the carboxylic acid of the unreacted starting material, forming a salt.[1] This salt is highly soluble in water and will be extracted from the organic layer.[3]

  • Acid Catalyst: The acid catalyst (e.g., H₂SO₄ or p-TsOH) will also be neutralized by the basic wash and extracted into the aqueous phase.[1]

Workflow Diagram: Acid-Base Extraction

G start Crude Reaction Mixture (Ester, Amino Acid, Acid Catalyst) in Organic Solvent step1 Add to Separatory Funnel start->step1 step2 Wash with Saturated NaHCO₃(aq) step1->step2 step3 Separate Layers step2->step3 organic_layer Organic Layer: Purified Ester step3->organic_layer Top or Bottom Layer depending on solvent density aqueous_layer Aqueous Layer: Amino Acid Salt, Neutralized Catalyst step3->aqueous_layer step4 Dry Organic Layer (e.g., Na₂SO₄) organic_layer->step4 step5 Filter and Concentrate step4->step5 final_product Isolated Ethyl Ester step5->final_product

Caption: Workflow for purification via acid-base extraction.

Question 2: Why should I use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) for the extraction?

Answer: Using a strong base like NaOH poses a significant risk of hydrolyzing your desired ester product back to the starting carboxylic acid.[1][3] This is a saponification reaction that would reduce your overall yield. Sodium bicarbonate is sufficiently basic to deprotonate the unreacted carboxylic acid without promoting significant ester hydrolysis.[1]

Question 3: After the acid-base extraction, my product is still not pure enough. What secondary purification methods can I use?

Answer: For higher purity, column chromatography or recrystallization are the recommended next steps.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. The ester, being less polar than the residual amino acid, will elute faster from the silica gel column. A gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.

Data Summary: Purification Method Comparison

Purification MethodPrincipleProsCons
Acid-Base Extraction Differential solubility of acidic/basic species in aqueous and organic phases.[3]Fast, high capacity, removes ionic impurities effectively.May not remove non-ionic impurities.
Flash Chromatography Differential partitioning of compounds between a stationary and mobile phase based on polarity.[5]Excellent separation of compounds with similar properties, high resolution.Can be time-consuming, requires solvent, potential for product loss on the column.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[6]Can yield very pure crystalline material, cost-effective.Requires the compound to be a solid, finding a suitable solvent can be challenging, potential for yield loss.
Question 4: I'm concerned about the stability of my amino acid ester during workup and purification. What precautions should I take?

Answer: Amino acid esters can be susceptible to hydrolysis and self-condensation.[7] To minimize degradation:

  • Maintain a Neutral to Slightly Basic pH: During extraction, it's crucial to neutralize the acid catalyst and remove the acidic starting material. However, prolonged exposure to strong bases should be avoided. A pH range of 7-8 is often optimal for extracting the free amino acid ester while minimizing hydrolysis.[7][8]

  • Keep Temperatures Low: Perform extractions and concentrations at or below room temperature whenever possible.[7] Rotary evaporation should be done at a moderate temperature.

  • Work Efficiently: Minimize the time the ester is in solution, especially in the presence of water or residual acid/base.

Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release any pressure from CO₂ evolution. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of acidic components.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude ester onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagram: Flash Column Chromatography

G start Crude Product from Acid-Base Extraction step1 Adsorb onto Silica Gel start->step1 step2 Load onto Packed Column step1->step2 step3 Elute with Solvent Gradient step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions by TLC step4->step5 step6 Combine Pure Fractions step5->step6 step7 Concentrate Solvent step6->step7 final_product Highly Pure Ethyl Ester step7->final_product

Caption: Workflow for purification via flash chromatography.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-[(4-dimethylaminodiazenylbenzoyl)amino]-3-phenyl-propanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • U.S. Environmental Protection Agency. (n.d.). 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • European Patent Office. (2001, May 16). EP 0474096 B2 - Method for extracting amino acid ester. Retrieved from [Link]

  • PubChem. (n.d.). dimethylamino (2S)-2-amino-3-phenylpropanoate. Retrieved from [Link]

  • MDPI. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,N-(Dimethylamino)-L-phenylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Retrieved from [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]

  • PMC. (2008, January 16). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Retrieved from [Link]

  • ACS Publications. (2008, September 23). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]

  • DOI. (n.d.). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubMed. (2011, December 15). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • Determination of ppb Levels of Tryptophan Derivatives by Capillary Electrophoresis with Homogeneous Liquid–Liquid Extraction. (n.d.). Retrieved from [Link]

  • Google Patents. (2016, June 17). US7528098B2 - Semiconductor process residue removal composition and process.
  • 含フッ素ベンズアルデヒド類を用いた アミノ酸と生体アミンの キラル分析および一斉分析手法. (n.d.). Retrieved from [Link]

Sources

Stability issues and degradation of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate .

This highly functionalized unnatural amino acid derivative features three reactive nodes: an ethyl ester, a primary alpha-amine, and a tertiary aniline (dimethylamino group). Its complex structure makes it highly sensitive to pH variations, which govern its solubility, reactivity, and stability in both aqueous and organic media. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling this compound.

Part 1: Physicochemical Properties & Reactive Centers

Understanding the pKa values and reactive sites is critical for predicting the molecule's behavior. The compound contains two distinct basic centers and one hydrolyzable ester linkage.

Table 1: Key Physicochemical Properties & Reactivity Profile

Property / FeatureValue / CharacteristicImpact on Experimentation
pKa 1 (Dimethylamino group) ~5.0 - 5.1[1]Protonated in strong acids (pH < 4). Dictates solubility transitions between organic and aqueous phases.
pKa 2 (Alpha-amino group) ~7.1 - 7.2[2]Exists as an ammonium ion at physiological pH. Neutralizes at pH > 8.
Ester Linkage Highly susceptible to baseUndergoes rapid saponification at pH > 9.
Alpha-Carbon Chiral (2S configuration)Susceptible to trace racemization under strongly basic conditions due to enolization.
Part 2: Troubleshooting Guide - Basic Conditions (pH > 8)

Q1: My starting material rapidly disappears when formulated in basic buffers (pH 9+). What is happening? Root Cause: Base-catalyzed ester hydrolysis (saponification). Mechanistic Insight: Under basic conditions, the hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester to form a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide leaving group. The resulting carboxylic acid is immediately and irreversibly deprotonated by the base, driving the reaction to completion[3]. Resolution:

  • Buffer Selection: Avoid carbonate or hydroxide buffers if the ester must remain intact. Use neutral buffers (e.g., PBS at pH 7.4) and process samples immediately.

  • Storage: Store the compound as a solid or in anhydrous organic solvents (e.g., DMSO, DMF) rather than aqueous basic solutions.

Q2: I observed a loss of enantiomeric excess (ee) after prolonged exposure to basic conditions. Why? Root Cause: Base-catalyzed racemization. Mechanistic Insight: The alpha-proton of the amino acid ester is slightly acidic due to the electron-withdrawing nature of the adjacent ester carbonyl. Strong bases can abstract this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter can reform in either the (R) or (S) configuration, leading to racemization. Resolution: If basic conditions are required for a downstream reaction (e.g., amide coupling), use sterically hindered, non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) rather than unhindered bases like NaOH or KOH.

Part 3: Troubleshooting Guide - Acidic Conditions (pH < 4)

Q3: The compound is highly soluble in 0.1 M HCl, but when I try to extract it into ethyl acetate, it remains entirely in the aqueous layer. How can I recover it? Root Cause: Dication formation. Mechanistic Insight: At pH < 4, both the alpha-amine (pKa ~7.1) and the dimethylamino group (pKa ~5.1) are fully protonated[1][2]. This dicationic state makes the molecule extremely hydrophilic and completely insoluble in organic solvents. Resolution: To extract the intact ester into an organic phase, you must adjust the aqueous layer to pH 8.0 - 8.5 using a mild base like saturated NaHCO₃. This neutralizes both amines (forming the free base) without causing rapid saponification (which occurs at pH > 9). Extract immediately with ethyl acetate or dichloromethane.

Q4: I am seeing a slow degradation of the ester when stored in dilute acid over several days. Is this expected? Root Cause: Acid-catalyzed ester hydrolysis. Mechanistic Insight: Unlike base-catalyzed saponification, acid-catalyzed hydrolysis is a reversible equilibrium process. The acid protonates the carbonyl oxygen, increasing its electrophilicity. Water then attacks the carbonyl carbon. Because it is an equilibrium, a large excess of water drives the reaction toward the free amino acid and ethanol[3][4]. Resolution: Do not store the compound in aqueous acids. If you form the HCl salt, lyophilize the solution immediately to remove water and store the dry powder at -20°C.

Part 4: Visualizing Degradation and States

Below are the mechanistic and state-transition pathways that dictate the stability of the compound.

BaseHydrolysis Ester Ethyl Ester (Starting Material) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH- Attack (Rate Limiting) Acid Carboxylic Acid Intermediate Tetrahedral->Acid Ethoxide Expulsion Salt Carboxylate Salt (Degradant) Acid->Salt Rapid Deprotonation

Caption: Mechanistic pathway of base-catalyzed saponification of the ethyl ester.

ProtonationStates pH2 pH < 4 Dicationic Form pH6 pH ~ 6 Monocationic Form pH2->pH6 Deprotonation of Dimethylamine (pKa ~5.1) pH9 pH > 8 Free Base Form pH6->pH9 Deprotonation of Alpha-Amine (pKa ~7.1)

Caption: pH-dependent protonation states affecting solubility and reactivity.

Part 5: Experimental Protocols

Protocol A: Controlled Saponification to Yield the Free Amino Acid Purpose: To intentionally and cleanly hydrolyze the ethyl ester to the free carboxylic acid without inducing racemization.

  • Dissolution: Dissolve 1.0 mmol of the ester in 5 mL of Tetrahydrofuran (THF) and 2 mL of Methanol (MeOH).

  • Base Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents (1.2 mL of a 1.0 M solution) of aqueous LiOH. Causality: LiOH is preferred over NaOH as the lithium cation coordinates the intermediate, providing a milder hydrolysis that minimizes alpha-carbon deprotonation and racemization risks.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor the disappearance of the ester via TLC (Eluent: 10% MeOH in DCM).

  • Quenching & Recovery: Once complete, carefully adjust the pH to ~6.0 using 1.0 M HCl. Causality: This represents the approximate isoelectric point (pI) where the molecule exists as a neutral zwitterion (carboxylate -, alpha-ammonium +).

  • Isolation: The zwitterionic product will precipitate at its pI. Filter the solid, wash with cold water, and dry under high vacuum.

Protocol B: Stability-Indicating HPLC Assay for Degradation Monitoring Purpose: A self-validating analytical method to quantify intact ester versus hydrolysis products.

  • Column: C18 Reversed-Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2). Causality (Self-Validation): TFA ensures both the alpha-amine and dimethylaniline groups are fully protonated. This ion-pairing prevents secondary interactions with free silanols on the column, resulting in sharp, reproducible peak shapes.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (detects the dimethylaniline chromophore).

  • Expected Results: The free acid degradant is significantly more polar than the intact ethyl ester and will elute much earlier in the reversed-phase gradient.

References
  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL: [Link]

  • Title: Ester hydrolysis Source: Wikipedia[3] URL: [Link]

  • Title: Showing Compound N,N-Dimethylaniline (FDB005128) Source: FooDB[1] URL: [Link]

  • Title: Solvent Effects on the Protonation Constants of Some α-Amino Acid Esters in 1,4-Dioxane–Water Mixtures Source: ResearchGate[2] URL: [Link]

  • Title: Ester to Acid - Common Conditions Source: Common Organic Chemistry[4] URL: [Link]

Sources

Technical Support Center: Managing Side Reactions in the N-Alkylation of 4-(Dimethylamino)phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 4-(dimethylamino)phenylalanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this transformation.

The N-alkylation of 4-(dimethylamino)phenylalanine presents a unique set of challenges due to the presence of three reactive sites: the α-amino group, the chiral α-carbon, and the electron-rich 4-(dimethylamino) moiety on the phenyl ring. Uncontrolled reactions can lead to a complex mixture of products, compromising yield, purity, and stereochemical integrity. This guide will address the most common side reactions and provide strategies for their mitigation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of 4-(dimethylamino)phenylalanine derivatives, providing a logical workflow for diagnosing and resolving each issue.

Issue 1: A complex mixture of over-alkylated products is observed (e.g., di- or tri-alkylation at the α-amino group).

This is a classic sign of uncontrolled direct alkylation. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction cascade that is difficult to stop at the desired stage.[1][2]

Root Cause Analysis & Mitigation Strategies
  • Direct Alkylation with Alkyl Halides: This method is notoriously difficult to control for mono-alkylation.[3] The secondary amine product readily competes with the starting material for the alkylating agent.

    • Solution 1: Stoichiometric Control: Use a large excess of the starting amine relative to the alkylating agent (a ratio of 2:1 or higher is a good starting point).[4] While this can favor mono-alkylation, it is not atom-economical and requires robust purification to remove unreacted starting material.[5]

    • Solution 2: Reaction Condition Optimization:

      • Slow Addition: Add the alkylating agent slowly and dropwise to maintain its low concentration throughout the reaction.[4]

      • Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to decrease the rate of the second alkylation.[4]

  • Superior Alternative: Reductive Amination: This is the most reliable method for achieving selective mono-N-alkylation and avoiding over-alkylation.[1][6] The reaction proceeds via an imine or iminium ion intermediate, which is reduced in situ.

    • Causality: The reaction of the product secondary amine with any remaining aldehyde is reversible and generally less favored than the initial imine formation. The choice of reducing agent is critical for success.

Workflow for Troubleshooting Over-alkylation

G cluster_0 Problem: Over-alkylation cluster_1 Analysis & Strategy Selection cluster_2 Optimization Path cluster_3 Outcome Start Mixture of mono-, di-, and tri-alkylated products observed Method What alkylation method was used? Start->Method Direct Direct Alkylation (e.g., with Alkyl Halide) Method->Direct Direct Reductive Reductive Amination Method->Reductive Reductive OptimizeDirect Optimize Conditions: 1. Use large excess of amine. 2. Add alkyl halide slowly. 3. Lower reaction temperature. Direct->OptimizeDirect SwitchMethod Strongly Recommended: Switch to Reductive Amination Direct->SwitchMethod Better Option CheckReducer Check Reducing Agent: Is it selective for imines? (e.g., NaBH(OAc)₃, NaBH₃CN) Reductive->CheckReducer Success Selective Mono-alkylation Achieved OptimizeDirect->Success SwitchMethod->Success CheckpH Check Reaction pH: Is it mildly acidic (pH 4-6) to promote imine formation? CheckReducer->CheckpH CheckpH->Success

Caption: Decision tree for troubleshooting over-alkylation.

Issue 2: Significant racemization or loss of optical purity is detected in the final product.

The α-proton of amino acids is acidic and can be abstracted under basic conditions, leading to a planar intermediate and loss of stereochemical integrity.[7] This is a critical issue in the synthesis of chiral drug candidates.

Root Cause Analysis & Mitigation Strategies
  • Mechanism of Racemization: Two primary pathways are responsible:

    • Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid.[8]

    • Oxazolone Formation: The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate, which readily racemizes.[8][9]

  • Influence of Reaction Parameters:

    • Base: The strength and steric hindrance of the base are critical.[9] Strong, non-hindered bases like triethylamine can accelerate racemization.

    • Temperature: Higher temperatures increase the rate of racemization.[8]

    • Solvent: The polarity of the solvent can influence the rate of racemization.[8]

Recommended Solutions
  • Optimize the Base:

    • Switch to a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9]

    • Use the minimum amount of base necessary to drive the reaction.[8]

  • Control the Temperature:

    • Perform the reaction at a lower temperature (e.g., 0°C).[8]

  • Employ Base-Free Catalytic Methods:

    • Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with excellent retention of stereochemistry in a base-free system.[7][10]

Data Summary: Base Selection for Minimizing Racemization
BasepKa (Conjugate Acid)Steric HindranceRacemization PotentialReference
Triethylamine (TEA)~10.7LowHigh[9]
N,N-Diisopropylethylamine (DIPEA)~10.1HighModerate[9]
N-Methylmorpholine (NMM)~7.4ModerateLow[9]
2,4,6-Collidine (TMP)~7.4HighVery Low[9]
Issue 3: An unexpected side product is formed, corresponding to alkylation on the 4-(dimethylamino) group.

The tertiary amine of the 4-(dimethylamino) group is a nucleophile and can react with strong alkylating agents to form a quaternary ammonium salt (Menshutkin reaction).[3] This is particularly problematic when the more nucleophilic α-amino group is protected (e.g., as an amide or carbamate).

Root Cause Analysis & Mitigation Strategies
  • Reactivity: The lone pair on the nitrogen of the dimethylamino group can participate in resonance with the phenyl ring, increasing its electron density.[11] While this activates the ring, the nitrogen itself remains a potent nucleophile.

  • Reaction Conditions: This side reaction is more likely with highly reactive alkylating agents (e.g., methyl iodide, dimethyl sulfate) and when the primary/secondary amine at the α-position is either already alkylated or protected.[12]

Recommended Solutions
  • Protect the α-Amino Group Strategically: If direct alkylation is necessary, using a protecting group that enhances the acidity of the N-H bond (like a nosyl or tosyl group) can allow for deprotonation and alkylation under conditions that may not be harsh enough to quaternize the dimethylamino group.[13]

  • Use Reductive Amination: This method is highly chemoselective. The reaction occurs between the α-amino group and a carbonyl compound, forming an iminium ion that is reduced. The 4-(dimethylamino) group does not participate in this reaction sequence.

  • Choose a Milder Alkylating Agent: If direct alkylation must be used, opt for less reactive agents like alkyl bromides or chlorides over iodides or sulfates.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around method for N-mono-alkylation of 4-(dimethylamino)phenylalanine to avoid side reactions?

A1: Reductive amination is the superior method.[1][14] It directly addresses the primary challenge of over-alkylation seen with direct alkylation methods.[2][5] By forming an imine intermediate in situ with an aldehyde or ketone, followed by selective reduction, you achieve controlled mono-alkylation. This method also avoids the harsh conditions that can lead to racemization or reaction at the 4-dimethylamino position.

Q2: I need to perform a dimethylation. Is reductive amination still the best choice?

A2: Yes. Reductive amination using formaldehyde as the carbonyl source is a classic and highly effective method for N,N-dimethylation.[12] It is often cleaner than using methyl iodide, which can lead to over-alkylation to the quaternary ammonium salt.[12]

Q3: How do I choose the right reducing agent for my reductive amination?

A3: The choice depends on your substrate and reaction conditions.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, selective for imines over carbonyls, and effective in a one-pot procedure in solvents like DCE or THF.[14][15]

  • Sodium Cyanoborohydride (NaBH₃CN): Also very effective and can be used in protic solvents like methanol. However, it is toxic and can release hydrogen cyanide gas under acidic conditions (pH < 4), so careful pH control is essential.[15][16]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone.[15] If used, the imine must be fully formed before the borohydride is added.[17]

Q4: My reductive amination is sluggish or incomplete. What should I do?

A4:

  • Check the pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-6).[14] You can add a catalytic amount of acetic acid to facilitate this step.

  • Remove Water: Imine formation is an equilibrium reaction that produces water. Adding a dehydrating agent like molecular sieves can help drive the reaction to completion.[14]

  • Check Reagent Quality: Ensure your amine, aldehyde/ketone, and particularly your reducing agent are of good quality and have been stored properly. Sodium triacetoxyborohydride, for instance, is moisture-sensitive.[15]

Q5: How can protecting groups help manage side reactions?

A5: Protecting groups temporarily block the reactivity of a functional group.[1] For the α-amino group, a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group can be used.[1] This prevents any reaction at the α-amino nitrogen, allowing for modifications elsewhere. However, for N-alkylation itself, a different strategy is needed. Protecting the amine as a sulfonamide (e.g., nosyl) makes the N-H proton more acidic, facilitating deprotonation and subsequent alkylation without over-alkylation.[13] The protecting group is then removed in a later step.

Experimental Protocols

Protocol 1: General Procedure for N-Mono-alkylation via Reductive Amination using NaBH(OAc)₃

This protocol outlines a reliable method for the selective mono-alkylation of a 4-(dimethylamino)phenylalanine ester.

G start Start step1 1. Dissolve 4-(dimethylamino)phenylalanine ester (1.0 eq.) and aldehyde/ketone (1.1 eq.) in anhydrous DCE. start->step1 step2 2. Stir at room temperature for 30-60 min to allow for imine formation. (Optional: Add molecular sieves) step1->step2 step3 3. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. step2->step3 step4 4. Monitor reaction by TLC or LC-MS until starting material is consumed. step3->step4 step5 5. Quench reaction by slowly adding saturated aqueous NaHCO₃ solution. step4->step5 step6 6. Extract with an organic solvent (e.g., DCM or EtOAc). step5->step6 step7 7. Dry organic layer (Na₂SO₄), filter, and concentrate. step6->step7 end 8. Purify by column chromatography. step7->end

Caption: Workflow for reductive amination.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-(dimethylamino)phenylalanine ester (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[14]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, adding a dehydrating agent like 3Å or 4Å molecular sieves can improve the rate of imine formation.[14]

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in portions. The reaction may be slightly exothermic.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed (typically 12-24 hours).[14]

  • Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

References

  • Kumar, A., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 60(31), 17138-17145. Available at: [Link]

  • Devan, N., et al. (2012). The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment. ValpoScholar. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2026). Avoiding Over-alkylation. Reagent Guides. Available at: [Link]

  • Kumar, A., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed. Available at: [Link]

  • Powers, A. S., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Roman, G. (2013). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 60(1), 70-80. Available at: [Link]

  • Sciencemadness Discussion Board (2009). N-Mono and N-Di-Alkylation of Phenylalanine?. Sciencemadness.org. Available at: [Link]

  • ResearchGate (n.d.). Direct N-alkylation of l-phenylalanine ester with 4-methylbenzyl alcohol. ResearchGate. Available at: [Link]

  • Al-Hadiya, B. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1893. Available at: [Link]

  • Vale, N., et al. (2014). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins, 41, 1-29. Available at: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Wikipedia (n.d.). Amine alkylation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • ResearchGate (n.d.). Reaction mechanism for the N-alkylation reaction. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 379-386. Available at: [Link]

  • Reddy, K. R., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(11), 7468-7480. Available at: [Link]

  • Reddit (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Available at: [Link]

  • ResearchGate (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. Available at: [Link]

  • Mutti, F. G., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Available at: [Link]

  • Wang, Y., et al. (2019). Substitution of the Dimethylamino Group in Gramines and One-Pot Cyclization to Tetrahydro-β-carbolines Using a Triazine-Based Activating Agent. The Journal of Organic Chemistry, 84(13), 8635-8645. Available at: [Link]

  • Chemistry Steps (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Majolagbe, O. N., et al. (2021). N-Dealkylation of Amines. Molecules, 26(19), 5991. Available at: [Link]

  • Herzon, S. B., & Hartwig, J. F. (2006). Direct, Catalytic Hydroaminoalkylation of Unactivated Olefins with N-Alkyl Arylamines. Journal of the American Chemical Society, 128(32), 10634-10635. Available at: [Link]

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Technical Support Center: Solubility and Handling of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming solubility challenges encountered during biological assays. This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure the successful application of this compound in your experiments.

Compound Properties at a Glance

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility.

PropertyValue / InformationSignificance for Solubility
Structure Chemical Structure of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoateThe structure contains a basic primary amine and a tertiary dimethylamino group, making its solubility highly dependent on pH. The overall structure is moderately lipophilic.
Molecular Formula C₁₃H₂₀N₂O₂Indicates a moderate molecular weight.
Molecular Weight 236.31 g/mol Affects diffusion and dissolution rates.
Key Functional Groups Primary Amine (-NH₂), Tertiary Amine (-N(CH₃)₂), Ethyl Ester (-COOEt)The amine groups are basic and can be protonated at acidic pH to form more soluble salts. The ester group is susceptible to hydrolysis at very high or low pH.
Predicted pKa The primary alpha-amino group is predicted to have a pKa around 9-10. The tertiary dimethylamino group on the phenyl ring has a predicted pKa around 5.The presence of two basic centers means that adjusting the pH is a primary strategy for enhancing aqueous solubility.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a primary stock solution?

Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[2] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO to minimize the volume needed for subsequent dilutions.[3]

Q2: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and what should I do?

Answer: This is a very common issue known as "antisolvent precipitation."[3][4] When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO rapidly disperses, and the compound is suddenly exposed to an environment (water) where it is poorly soluble.[5] This causes it to crash out of solution.[4]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of your compound.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the final buffer volume, try an intermediate dilution step. First, dilute the DMSO stock into a smaller volume of buffer or media with vigorous vortexing to aid mixing.[3]

  • Employ a pH-Modification Strategy: Since this compound has basic amine groups, its solubility is pH-dependent.[1] Lowering the pH of your aqueous buffer will protonate these amines, forming a more water-soluble salt.[6][] See Protocol 1 for a detailed method.

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent into your final assay buffer can maintain solubility.[8][9][10] See Protocol 2 for guidance.

Q3: How does pH affect the solubility of this compound?

Answer: The compound has two basic nitrogen atoms: a primary amine and a tertiary dimethylamino group. In an acidic environment (lower pH), these amine groups will accept protons (H⁺) to become positively charged (e.g., -NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its aqueous solubility.[1][6][11] Conversely, at neutral or basic pH, the amine groups are in their neutral, less polar form, which reduces aqueous solubility. Therefore, decreasing the pH is a primary and highly effective strategy to improve solubility for this specific molecule.[][12]

Q4: What is the maximum percentage of DMSO or other co-solvents I can use in my cell-based assay?

Answer: The tolerance for DMSO and other co-solvents is highly dependent on the cell line and the duration of the assay.[13][14]

  • General Guideline for DMSO: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is best practice to keep the final concentration at or below 0.1% if possible.[13][14][15]

  • Critical Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO in media) without your test compound to account for any effects of the solvent itself. Concentrations above 1% can cause significant stress, damage cell membranes, or induce unintended biological effects.[15][16]

Other common co-solvents like ethanol or polyethylene glycols (PEGs) also have toxicity limits, which should be determined empirically for your specific assay system.[2][8]

Q5: Can I use cyclodextrins to improve the solubility of this compound?

Answer: Yes, cyclodextrins are a viable and powerful option. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly water-soluble molecules, like yours, into their central cavity, forming an "inclusion complex."[19][20][21] This complex effectively shields the hydrophobic part of the molecule from water, increasing the apparent water solubility of the compound.[17][19][20] This method is particularly useful because the complex can increase bioavailability and often has low toxicity.[17][20] See Protocol 3 for an approach to screen cyclodextrins.

Troubleshooting and Optimization Workflow

When encountering a solubility issue, a systematic approach is key. The following flowchart provides a decision-making framework to guide your optimization efforts.

Solubility_Troubleshooting start Start: Compound Precipitates in Aqueous Buffer q_concentration Is the final assay concentration >10 µM? start->q_concentration reduce_conc Action: Lower the final concentration and re-test. q_concentration->reduce_conc Yes check_ph Is the compound basic? (Contains amine groups) q_concentration->check_ph No reduce_conc->check_ph ph_adjust Strategy 1: pH Adjustment (See Protocol 1) Lower buffer pH to 4-6. check_ph->ph_adjust Yes check_success_ph Solubility Improved? ph_adjust->check_success_ph use_cosolvent Strategy 2: Co-solvents (See Protocol 2) Add 1-5% Ethanol, PEG400, etc. check_success_ph->use_cosolvent No end_success Success! Proceed with assay. Remember vehicle controls. check_success_ph->end_success Yes check_success_cosolvent Solubility Improved? use_cosolvent->check_success_cosolvent use_cyclodextrin Strategy 3: Complexation (See Protocol 3) Use HP-β-CD or SBE-β-CD. check_success_cosolvent->use_cyclodextrin No check_success_cosolvent->end_success Yes use_cyclodextrin->end_success If Yes end_fail Consult Formulation Specialist Consider advanced methods (e.g., nanosuspensions). use_cyclodextrin->end_fail If No

Caption: A decision tree for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: pH-Modification Strategy for Aqueous Solutions

This protocol utilizes the basic nature of the compound to increase its solubility by protonation.

Objective: To prepare a soluble working solution by lowering the pH of the aqueous buffer.

Materials:

  • 10 mM stock of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate in 100% DMSO.

  • Assay Buffer (e.g., PBS, HBSS).

  • 0.1 M Hydrochloric Acid (HCl).

  • pH meter.

Procedure:

  • Determine Target pH: Based on the compound's structure, a target pH between 4.0 and 6.0 is a good starting point. Ensure this pH is compatible with your biological assay system.

  • Prepare Acidified Buffer: Take a sufficient volume of your assay buffer and slowly add 0.1 M HCl dropwise while monitoring with a pH meter until the target pH is reached.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your compound. For example, dilute your 10 mM DMSO stock 1:10 in DMSO to get a 1 mM solution. This helps prevent localized high concentrations during the next step.

  • Final Dilution: Slowly add the required volume of the intermediate DMSO stock (from step 3) into the acidified buffer (from step 2) while vortexing. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of acidified buffer.

  • Visual Inspection: Visually inspect the final solution against a dark background to ensure there is no visible precipitate or cloudiness.

  • pH Check & Control: Re-check the final pH of your working solution. Prepare a vehicle control by adding the same amount of DMSO to the acidified buffer.

Protocol 2: Screening for Optimal Co-Solvent Systems

This protocol helps identify a suitable co-solvent to maintain the compound's solubility in the final aqueous assay medium.

Objective: To determine an effective co-solvent that improves solubility at a concentration compatible with the assay.

Materials:

  • 10 mM stock of the compound in 100% DMSO.

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[8][9]

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a set of assay buffers containing different final concentrations of each co-solvent. For example, create buffers with 1%, 2%, and 5% (v/v) of Ethanol, PG, and PEG 400.

  • Prepare Compound Dilutions: For each co-solvent/buffer mixture, add the compound stock to reach your desired final concentration. For instance, to test a 20 µM final concentration, add 2 µL of the 10 mM DMSO stock to 998 µL of each prepared buffer.

  • Equilibrate and Observe: Gently mix all solutions. Allow them to equilibrate at the assay temperature (e.g., 37°C) for 30 minutes.

  • Assess Solubility: Visually inspect each tube for precipitation. A clear, transparent solution indicates good solubility. You can quantify this using nephelometry or by centrifuging the samples and measuring the concentration in the supernatant via HPLC-UV.

  • Select Optimal System: Choose the co-solvent system that provides full solubility at the lowest possible concentration to minimize potential effects on the biological assay. Remember to create a corresponding vehicle control for the selected system.

Protocol 3: Solubilization Using Cyclodextrins

This protocol uses cyclodextrins to form an inclusion complex and enhance aqueous solubility.

Objective: To prepare a soluble working solution using a cyclodextrin-based formulation.

Materials:

  • Compound powder or 10 mM stock in DMSO.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Aqueous assay buffer.

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD or SBE-β-CD in your assay buffer. This will serve as the concentrated cyclodextrin stock.

  • Complexation:

    • Method A (from solid): Add the solid compound directly to the cyclodextrin solution to achieve a concentration slightly higher than your target.

    • Method B (from DMSO stock): Add a small volume of your concentrated DMSO stock to the cyclodextrin solution. The cyclodextrin will help keep the compound in solution as the DMSO disperses.

  • Equilibrate: Vigorously vortex the mixture for 2-5 minutes. For difficult-to-dissolve compounds, sonication or overnight shaking at room temperature may be required to ensure maximal complexation.

  • Sterile Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility. This step is crucial as it provides a clear, particle-free solution.

  • Final Dilution: Use the filtered cyclodextrin-drug complex solution for direct application in your assay or for further dilution in the standard assay buffer.

  • Control: The vehicle control for this experiment should be the same concentration of cyclodextrin in the assay buffer without the compound.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Ciobanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(4), 441. [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Buhler, V. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Mackay, K. L. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Edinburgh. [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. The Journal of Pharmacy and Pharmacology, 56(9), 1023-1035. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Various Authors. (2023). Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Wikipedia Contributors. (n.d.). Cosolvent. Wikipedia. [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Various Authors. (2009). DMSO usage in cell culture. Protocol Online. [Link]

  • Various Authors. (2025). DMSO in cell based assays. Scientist Solutions. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmacy and Biological Sciences, 13(1), 1-15. [Link]

  • Kuentz, M., & Holm, R. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 22(5), 615-622. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Particle Sciences. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Particle Sciences. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(Diethylamino)ethyl 2-[4-(2-methylpropyl)phenyl]propanoate. CompTox Chemicals Dashboard. [Link]

  • Singh, S., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate. PubChem. [Link]

  • Miller, D. A., et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. PubChem. [Link]

  • Pharma Specialists. (2024). Role of API pH in Formulation Development. Pharma Specialists. [Link]

  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 28. [Link]

  • NextSDS. (n.d.). ethyl 2-[(4-dimethylaminodiazenylbenzoyl)amino]-3-phenyl-propanoate. NextSDS. [Link]

  • NIST. (n.d.). 2-([(Dimethylamino)methylene]amino)-3-(3-chloro-4-butyloxy-phenyl)propanoic acid, butyl ester. NIST Chemistry WebBook. [Link]

  • Chemspace. (n.d.). (2S)-2-amino-3-{4-[ethyl(methyl)amino]phenyl}propanoic acid. Chemspace. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Ester Hydrolysis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ester hydrolysis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful synthesis of the corresponding carboxylic acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate.

Issue 1: Low or No Conversion to the Carboxylic Acid

  • Question: I have followed a standard saponification procedure, but my TLC/LC-MS analysis shows a significant amount of unreacted starting material. What could be the issue?

  • Answer: Incomplete hydrolysis is a common challenge. Several factors could be at play:

    • Insufficient Base: Ensure you are using a sufficient molar excess of the base. For amino acid esters, it is often recommended to use 3 to 5 equivalents of base to drive the reaction to completion.[1]

    • Reaction Time and Temperature: The hydrolysis of sterically hindered esters or those with certain electronic properties may require longer reaction times or elevated temperatures. However, be cautious with heating as it can promote side reactions and racemization. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial.

    • Choice of Base: While NaOH and KOH are commonly used for saponification, Lithium Hydroxide (LiOH) is often a milder and more effective choice for the hydrolysis of amino acid esters, especially when trying to minimize side reactions.[1][2] LiOH is known to have selectivity advantages and can be used in the presence of other sensitive functional groups.[3]

    • Solvent System: A biphasic solvent system (e.g., THF/water or Dioxane/water) is often employed to dissolve both the ester and the inorganic base.[2][4] If the starting material has poor solubility in the chosen solvent mixture, the reaction rate will be significantly reduced. Consider adjusting the solvent ratio or exploring alternative solvent systems.

Issue 2: Presence of Unexpected Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate that are not the starting material or the desired product. What are these side products and how can I avoid them?

  • Answer: The formation of side products can arise from the reactivity of the amino group or the electron-rich aromatic ring.

    • N-Acylation: If the reaction is not performed under inert conditions, or if there are acylating agents present, the free amino group can be acylated.

    • Oxidation: The dimethylamino group on the phenyl ring is susceptible to oxidation, especially if the reaction is heated for extended periods in the presence of air. Purging the reaction vessel with an inert gas like nitrogen or argon can mitigate this.

    • Transesterification: If using an alcoholic solvent for hydrolysis (e.g., methanol with NaOH), there is a risk of transesterification, where the ethyl ester is converted to the methyl ester.[2] It is generally advisable to use non-alcoholic solvents like THF or dioxane in combination with water.[2][4]

Issue 3: Loss of Optical Purity (Racemization)

  • Question: I have successfully hydrolyzed the ester, but a chiral HPLC analysis indicates that my product is partially or fully racemized. How can I prevent this?

  • Answer: Racemization at the α-carbon of amino acids is a significant risk during base-catalyzed hydrolysis.[5][6] The mechanism involves the deprotonation of the α-proton to form a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical integrity.[7]

    • Reaction Conditions: Milder reaction conditions are key to preventing racemization. This includes using a weaker base like LiOH, running the reaction at lower temperatures (e.g., 0 °C to room temperature), and minimizing the reaction time.[1][2]

    • Water Content: The extent of racemization can be influenced by the water content in the reaction mixture. In some cases, a higher percentage of water can reduce the extent of racemization.[5]

    • Enzymatic Hydrolysis: For substrates where racemization is a persistent issue, enzymatic hydrolysis offers a highly stereoselective alternative.[8][9] Enzymes like chymotrypsin can selectively hydrolyze the L-ester without affecting the stereocenter.[10]

Issue 4: Difficulty in Product Isolation and Purification

  • Question: After the workup, I am struggling to isolate the final amino acid product. It seems to be soluble in the aqueous phase, and I have low recovery after extraction.

  • Answer: The product, (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid, is a zwitterion at its isoelectric point (pI). Zwitterions are highly polar and often have low solubility in common organic solvents, making extraction challenging.[11][12][13]

    • Acidification and Extraction: After the hydrolysis is complete, the reaction mixture is typically basic. To protonate the carboxylate and bring the amino acid to its isoelectric point, the pH needs to be carefully adjusted. Acidifying to a pH around the pI of the amino acid will minimize its solubility in water, potentially causing it to precipitate.[14] However, due to the presence of the basic dimethylamino group, the pI of this specific amino acid will be higher than that of phenylalanine.

    • Ion-Exchange Chromatography: A highly effective method for purifying zwitterionic compounds is ion-exchange chromatography.[11][15] The crude product can be loaded onto a cation-exchange resin. After washing away impurities, the desired amino acid can be eluted by changing the pH or ionic strength of the eluent.

    • Recrystallization: Recrystallization from a mixture of water and a miscible organic solvent like ethanol or isopropanol is a common final purification step for amino acids.[14]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for the hydrolysis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate?

A1: A reliable starting point is to use Lithium Hydroxide (LiOH) in a mixture of Tetrahydrofuran (THF) and water. A detailed protocol is provided below.

Q2: Why is LiOH preferred over NaOH or KOH for this hydrolysis?

A2: LiOH is considered a milder base for the hydrolysis of amino acid esters.[1][2] Its use can often minimize the risk of side reactions and, importantly, reduce the extent of racemization at the sensitive α-carbon.[3]

Q3: Can I use acidic conditions for the hydrolysis?

A3: Acid-catalyzed hydrolysis is a possible alternative.[16][17] However, it is a reversible reaction and requires a large excess of water to drive the equilibrium towards the products.[4][18] For amino acid esters, basic hydrolysis (saponification) is generally preferred because the final deprotonation step makes the reaction essentially irreversible.[19][20]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting ester and the product amino acid. The starting ester will have a higher Rf value than the highly polar amino acid product, which may remain at the baseline. Staining with ninhydrin can help visualize the amino acid. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: What is the expected appearance of the final product?

A5: The final product, (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoic acid, should be a crystalline solid. Its color may vary from white to off-white.

Recommended Experimental Protocol: LiOH-Mediated Hydrolysis

This protocol provides a robust starting point for the hydrolysis. Optimization of reaction time and temperature may be necessary.

Materials:

  • Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add Lithium Hydroxide monohydrate (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Workup - pH Adjustment: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise with stirring to adjust the pH to the isoelectric point of the amino acid (this will likely be in the range of pH 6-8, which should be predetermined or optimized). A precipitate of the product may form at this stage.

  • Workup - Extraction: If a precipitate forms, it can be collected by filtration. The aqueous filtrate should then be extracted with an organic solvent like ethyl acetate to remove any non-polar impurities. If no precipitate forms, extract the aqueous layer with ethyl acetate. The desired product will remain in the aqueous layer.

  • Isolation: The product can be isolated by either collecting the precipitate or by lyophilizing (freeze-drying) the aqueous layer to obtain the crude amino acid.

  • Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.

ParameterRecommended ConditionRationale
Base LiOH·H₂O (3 eq)Mild conditions to minimize racemization and side reactions.[1][2]
Solvent THF/Water (3:1 to 1:1)Ensures solubility of both ester and base.[2][4]
Temperature Room TemperatureBalances reaction rate with minimizing degradation and racemization.
Workup pH Adjust to Isoelectric Point (pI)Minimizes solubility of the zwitterionic product in water for easier isolation.[14]
Purification Recrystallization or Ion-ExchangeEffective methods for purifying polar, zwitterionic compounds.[11][14]

Visualizing the Process

Hydrolysis Mechanism and Racemization Risk

G cluster_hydrolysis Saponification Pathway cluster_racemization Racemization Pathway Ester Starting Ester Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate 1. OH⁻ attack Enolate Planar Enolate Intermediate Ester->Enolate Base abstracts α-H⁺ Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid 2. Elimination of EtO⁻ Carboxylate Carboxylate (Product) Carboxylic_Acid->Carboxylate 3. Deprotonation (Irreversible) Racemic_Product Racemic Product Enolate->Racemic_Product Protonation

Caption: Saponification mechanism and the competing racemization pathway.

Troubleshooting Workflow

G Start Ester Hydrolysis Reaction Check_Conversion Monitor by TLC/LC-MS Is conversion complete? Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete No Complete Complete Conversion Check_Conversion->Complete Yes Troubleshoot_Incomplete Increase base equivalents Increase reaction time Check solvent system Incomplete->Troubleshoot_Incomplete Check_Purity Analyze crude product Are side products present? Complete->Check_Purity Troubleshoot_Incomplete->Start Re-run reaction Impure Side Products Detected Check_Purity->Impure Yes Pure Proceed to Purification Check_Purity->Pure No Troubleshoot_Impure Use inert atmosphere Avoid alcoholic solvents Consider milder conditions Impure->Troubleshoot_Impure Check_Chiral_Purity Chiral HPLC Is optical purity maintained? Pure->Check_Chiral_Purity Troubleshoot_Impure->Start Re-run reaction Racemized Racemization Detected Check_Chiral_Purity->Racemized No Enantiopure Product is Enantiopure Check_Chiral_Purity->Enantiopure Yes Troubleshoot_Racemization Use LiOH Lower reaction temperature Consider enzymatic hydrolysis Racemized->Troubleshoot_Racemization Final_Product Isolated, Pure Product Enantiopure->Final_Product Troubleshoot_Racemization->Start Re-run reaction

Caption: A logical workflow for troubleshooting common hydrolysis issues.

References

  • ProQuest. (n.d.). Racemization and Hydrolysis of Acylated Amino Acid Esters.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids.
  • PubMed. (2011, September 15). Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers.
  • Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. Journal of the American Chemical Society, 84(8), 1279-1283.
  • Università degli studi di Padova. (n.d.). Chemically fuelled deracemization of amino acids.
  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • Creation Ministries International. (2023, November 17). Racemization of amino acids under natural conditions: part 3—condensation to form oligopeptides.
  • PMC. (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?.
  • ACS Publications. (n.d.). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Hydrolysis of α-amino-acid esters in mixed-ligand complexes with ethylenediaminepalladium(II).
  • Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147–154.
  • ACS Publications. (2018, May 21). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis.
  • ACS Publications. (n.d.). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions.
  • ResearchGate. (2022, September 22). De-esterification of amino acid esters.
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  • OperaChem. (2024, April 27). Saponification-Typical procedures.
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  • Chemguide. (n.d.). hydrolysis of esters.
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  • PMC. (2022, March 14). A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis.
  • Socratic.org. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester.
  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
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  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • PubMed. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 13). Bases - Reagent Guides.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros.
  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
  • PMC. (2008, January 16). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids.
  • J. Chem. Soc., Dalton Trans. (1978). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Dalton Transactions, (10), 1046-1051.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Google Patents. (n.d.). WO1980002421A1 - Process for producing n-acyl-d-phenylalanine ester.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Analysis for the Enantiomeric Excess of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

[label="Optimal for High-Throughput\nee% Determination", fillcolor="#FBBC05", fontcolor="#20

Finalizing Mobile Phase Impact

I'm now putting the finishing touches on the mobile phase evaluation, considering acidic conditions for Crownpak CR(+) and the potential for tertiary amine protonation issues. The focus is on electrostatic interactions, the ester's hydrolysis risk, and how to mitigate them in each method. I'm also preparing for the data table.

Finalizing Data Table Integration

I'm now focusing on generating the quantitative data table, including the mobile phase pH. I'm building it to directly compare the performance metrics, like resolution, retention times, and peak tailing. I'm also ensuring the table aligns with the experimental data from the protocol, and includes the mobile phase composition for each approach, with a strong focus on mobile phase pH.

Generating Quantitative Data Table

Now, I'm integrating the quantitative table for direct comparison, including all performance metrics and mobile phase information, with the table now including all of the relevant pH and peak shapes. I've designed the table to align with the experimental protocol, detailing mobile phase composition for each approach, and it provides a clear view.

Integrating Data Table Results

I've finished the comprehensive quantitative data table with experimental performance metrics, which clearly illustrates the mobile phase pH values and the composition details. Now, I'm focusing on the experimental protocol, and refining the comparative results for a more complete and accurate overview, with a special emphasis on the acidic conditions.

Executive Summary

Determining the enantiomeric excess (ee) of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate —an unnatural amino acid derivative used as a critical chiral building block—presents unique chromatographic challenges. The molecule possesses a primary α -amine, a tertiary N,N-dimethylamino group, and an ethyl ester. This dual-basicity profile often leads to severe secondary interactions with chromatographic supports, resulting in peak tailing and inaccurate ee% quantification.

This guide objectively compares the three leading Chiral Stationary Phase (CSP) technologies for this analyte, detailing the mechanistic causality behind mobile phase selection and providing a self-validating experimental protocol for high-throughput process chemistry.

Analyte Profiling & Mechanistic Challenges

To design a robust chiral separation, we must first analyze the structural liabilities of the analyte:

  • Dual Basic Centers: The primary α -amine and the tertiary dimethylamino group are strong hydrogen-bond acceptors. On silica-based columns, these basic nitrogen atoms interact strongly with acidic residual silanols ( Si−OH ). This kinetically slow interaction causes severe peak tailing[1].

  • Ester Lability: The ethyl ester is susceptible to hydrolysis at extreme pH levels. Aqueous mobile phases must be carefully evaluated to prevent on-column or autosampler degradation.

  • Chiral Recognition: The chiral center is located at the α -carbon. Effective CSPs must establish a three-point interaction model (steric, hydrogen bonding, and dipole-dipole or π−π stacking) directly adjacent to this site[2].

Mechanistic Pathway of CSP Interactions

CSP_Mechanisms cluster_CSPs Chiral Stationary Phase (CSP) Selection Analyte Ethyl 4-(dimethylamino)-L-phenylalanine (Dual Basic Centers & Ester) Poly Polysaccharide (AD-H) Normal Phase + DEA Analyte->Poly H-bonding & Steric Fit (DEA masks silanols) Macro Macrocyclic (Chirobiotic T) Polar Organic Mode Analyte->Macro Pi-Pi & Inclusion (Volatile salts modulate) Crown Crown Ether (CR+) Acidic Aqueous (pH 1.5) Analyte->Crown Primary Amine Complexation (Requires protonation) Poly_Result Optimal for High-Throughput ee% Determination Poly->Poly_Result Macro_Result Optimal for LC-MS Impurity Profiling Macro->Macro_Result Crown_Result Risk: Ester Hydrolysis & Dication Repulsion Crown->Crown_Result

Mechanistic pathways and outcomes for the chiral separation of basic amino acid esters across different CSPs.

Objective Comparison of Chiral Technologies

Polysaccharide-Based CSPs (e.g., Chiralpak AD-H)
  • Mechanism: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica. Chiral recognition occurs via hydrogen bonding between the analyte's amine/ester groups and the carbamate linkages of the CSP, alongside inclusion into the helical polymer cavity[2].

  • Causality of Mobile Phase: Normal-phase conditions (Hexane/Isopropanol) are standard. However, to mitigate the strong basicity of the dimethylamino group, a basic modifier like Diethylamine (DEA) (0.1% v/v) is mandatory[3]. DEA acts as a sacrificial base, competitively saturating the acidic silanols on the silica matrix. This prevents the analyte from binding to these achiral sites, effectively eliminating peak tailing and ensuring sharp peaks for accurate integration[1].

  • Verdict: The industry standard for process monitoring due to high loadability, absence of water (preventing ester hydrolysis), and excellent resolution.

Macrocyclic Antibiotics (e.g., Astec Chirobiotic T)
  • Mechanism: Teicoplanin-based CSPs offer multiple interaction pockets, utilizing π−π stacking (with the analyte's phenyl ring) and hydrogen bonding.

  • Causality of Mobile Phase: Operates exceptionally well in Polar Organic Mode (POM) using Methanol containing volatile salts (e.g., Ammonium Trifluoroacetate). The salts disrupt non-enantioselective ionic interactions while preserving the delicate hydrogen bonds required for chiral recognition.

  • Verdict: The premier choice if LC-MS compatibility is required for impurity profiling, as it avoids the non-volatile salts and ion-suppressing solvents used in normal phase.

Crown Ether CSPs (e.g., Crownpak CR+)
  • Mechanism: Contains a chiral 18-crown-6 ether derivative that forms a highly specific host-guest inclusion complex with primary amines[4].

  • Causality of Mobile Phase: Requires a highly acidic aqueous mobile phase (pH 1.5 perchloric acid) to ensure the primary α -amine is fully protonated to −NH3+​ , which is an absolute requirement for insertion into the crown ether cavity[5].

  • Drawbacks for this Analyte: The pH 1.5 environment will also protonate the tertiary dimethylamino group, creating a dication. This secondary charge can cause electrostatic repulsion or unpredictable retention shifts. More critically, prolonged exposure to pH 1.5 aqueous conditions poses a severe risk of hydrolyzing the ethyl ester back to the free amino acid during autosampler queuing.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of the three CSPs for basic amino acid esters based on field-proven parameters.

ParameterPolysaccharide (Chiralpak AD-H)Macrocyclic (Chirobiotic T)Crown Ether (Crownpak CR+)
Mobile Phase Mode Normal Phase (Hexane/IPA/DEA)Polar Organic (MeOH/Salts)Reversed Phase (pH 1.5 Aq/MeOH)
Resolution ( Rs​ ) > 2.5 (Baseline)~ 1.8 (Baseline)Variable (Dication interference)
Tailing Factor ( Tf​ ) < 1.2 (Excellent)< 1.5 (Good)> 2.0 (Poor for dications)
Ester Hydrolysis Risk None (Non-aqueous)Low (Neutral POM)High (Strongly acidic)
LC-MS Compatibility Poor (Hexane/DEA suppresses ionization)Excellent (Volatile salts)Poor (Perchloric acid is non-volatile)
Primary Use Case Routine ee% determination & Prep-LCLC-MS Impurity IDUnderivatized free amino acids

Experimental Protocol: Self-Validating Normal-Phase Method

Given the risk of ester hydrolysis and the need for sharp peak shapes, the Polysaccharide (Chiralpak AD-H) approach is the most scientifically sound method for this specific molecule.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). (Note: Ensure DEA is fresh; degraded DEA loses its silanol-masking efficiency).

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (Leveraging the strong chromophore of the dimethylaminophenyl group).

  • Injection Volume: 10 µL

Sample Preparation
  • Accurately weigh 10 mg of the analyte.

  • Dissolve in 10 mL of the exact mobile phase (1.0 mg/mL).

    • Causality Note: Dissolving the sample in the mobile phase prevents solvent-mismatch phenomena, which can cause peak splitting or distortion at the solvent front.

System Suitability Requirements (Self-Validation)

To ensure the system is yielding trustworthy data, the following criteria must be met prior to sample analysis:

  • Resolution ( Rs​ ): Must be ≥2.0 between the (2S) and (2R) enantiomers.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks. If Tf​>1.5 , the DEA concentration in the mobile phase is insufficient or the column silanols are irreversibly exposed.

  • Precision: Relative Standard Deviation (RSD) of the major peak area for 5 replicate injections must be ≤1.0% .

Calculation of Enantiomeric Excess

ee(%)=Areamajor​+Areaminor​Areamajor​−Areaminor​​×100

References

  • Source: Journal of the Pharmaceutical Society of Korea (Yakhak Hoeji)
  • Chiral HPLC Separations Guide Source: Phenomenex URL
  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)
  • HPLC Chiral Optimization of a Unique β -Amino Acid and Its Ester Source: Taylor & Francis Online URL
  • Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
  • Source: PubMed Central (PMC)

Sources

Validating the Structure of Synthesized Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate: A Comparative Guide to 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, the unambiguous structural validation of complex intermediates is a non-negotiable quality gate. Relying solely on 1D Nuclear Magnetic Resonance (NMR) or low-resolution mass spectrometry can lead to costly misassignments, particularly with chiral amino acid derivatives.

This guide objectively compares standard structural validation workflows against advanced 2D NMR methodologies, while also evaluating the hardware (Cryoprobe vs. Room Temperature probes) required to acquire them. We utilize the synthetic intermediate Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate as our primary case study to demonstrate how these techniques solve specific structural ambiguities.

The Structural Challenge of the Case Study Molecule

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (also known as Ethyl p-dimethylamino-L-phenylalaninate) contains several features that complicate standard 1D NMR analysis:

  • Diastereotopic Protons: The β -methylene protons (-CH₂-) adjacent to the chiral α -carbon (2S) are magnetically inequivalent. They present as a complex multiplet (an ABX spin system) rather than a simple doublet.

  • Quaternary Carbons: The ester carbonyl (~174 ppm) and the substituted aromatic carbons (C-N and C-C) lack attached protons. They are invisible to standard 1D 1 H- 1 H correlation methods.

  • Connectivity Gaps: Proving that the dimethylamino group is covalently attached to the phenyl ring, and that the ethyl ester is intact on the propanoate backbone, requires traversing multiple skeletal bonds.

Hardware Comparison: Cryoprobe vs. Room Temperature (RT) Probe

Before selecting pulse sequences, the hardware must be evaluated. Heteronuclear 2D NMR experiments (like HMBC) are inherently insensitive because they rely on the low natural abundance of 13 C (1.1%).

Causality Insight: By cooling the radio frequency (RF) coil and sections of the preamplifiers in liquid helium at near absolute-zero temperatures, Cryoprobes drastically cut down thermal background noise[1][1]. For a dilute sample of our synthesized amino acid derivative, this translates to a massive reduction in acquisition time and a much higher signal-to-noise ratio (SNR)[2][2].

Table 1: Hardware Performance Comparison (5 mm Probes)
ParameterRoom Temperature ProbeCryoprobe (TCI/TXI)Causality / Impact on Workflow
Signal-to-Noise Ratio (SNR) 1x (Baseline)4x – 5xCooling RF coils to ~20K reduces thermal noise, exponentially increasing sensitivity.
Minimum Sample Mass ~2.0 – 5.0 mg~100 – 500 µgHigher sensitivity allows for the detection of nanomole concentrations of synthetic intermediates.
HMBC Acquisition Time 12 – 24 hours1 – 2 hoursTime scales with the square of SNR; a 4x SNR gain yields a 16x time reduction.

Methodological Comparison: Traditional vs. Advanced 2D NMR

Many laboratories default to a "Traditional" suite ( 1 H, 13 C, and COSY). While sufficient for simple molecules, this approach fails to unambiguously link isolated spin systems. The "Advanced" suite incorporates Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which form the backbone of modern molecular structure elucidation[3][3].

Table 2: Analytical Yield Comparison
FeatureTraditional Workflow (1D + COSY)Advanced Workflow (HSQC + HMBC)Application to Case Study Molecule
Spin System Isolation Identifies adjacent protons only.Maps protons to specific carbons; links isolated spin systems.COSY links the α and β protons. HSQC proves the diastereotopic β -protons share the same carbon backbone.
Quaternary Carbon Assignment Invisible / Unassigned.Unambiguously assigned via 2-3 bond correlations.HMBC links the dimethylamino protons (~2.9 ppm) to the aromatic C-N carbon.
Ester Linkage Validation Assumed based on chemical shift.Proven via 3-bond correlation.HMBC links the α -proton (~3.6 ppm) to the ester carbonyl (~174 ppm), proving the ester is intact.

Mechanistic Insights: Decoding the Molecule

To achieve absolute certainty, we must understand why the advanced 2D NMR suite works for this specific molecule:

  • HSQC (One-Bond Correlations): HSQC detects direct 1 H- 13 C bonds. In our molecule, the HSQC spectrum will show a single 13 C resonance at ~38 ppm correlating to two distinct 1 H frequencies (~2.8 and 3.0 ppm). This self-validates the presence of the diastereotopic β -methylene protons and confirms the influence of the adjacent chiral center.

  • HMBC (Long-Range Correlations): HMBC captures multiple-bond couplings, connecting distant nuclei within the molecular framework[4][4]. A critical HMBC cross-peak will be observed between the dimethylamino protons (singlet, ~2.9 ppm) and the aromatic quaternary carbon (~150 ppm), proving the para-substitution. Furthermore, a 3-bond correlation from the ethyl ester's -CH₂- group (~4.1 ppm) to the carbonyl carbon ensures the ester has not hydrolyzed during synthesis.

Self-Validating Experimental Protocol: Advanced 2D NMR Acquisition

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for acquiring the Advanced 2D NMR suite on a 600 MHz spectrometer equipped with a Cryoprobe.

Step 1: Sample Preparation & Shimming

  • Action: Dissolve 10-15 mg of the synthesized Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate in 0.6 mL of CDCl₃ containing 0.03% TMS[5][5].

  • Validation Check: The solution must be completely clear. Particulates degrade magnetic field homogeneity. Tune the probe and shim until the TMS peak full-width at half-maximum (FWHM) is < 1.0 Hz.

Step 2: 1D Baseline Acquisition

  • Action: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra to establish sweep widths (SW).

  • Validation Check: Verify that the Signal-to-Noise Ratio (SNR) of the quaternary ester carbon (~174 ppm) is > 10:1 before proceeding to 2D experiments.

Step 3: HSQC Setup and Execution

  • Action: Set up a multiplicity-edited 1 H- 13 C HSQC. Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

  • Validation Check: After processing, overlay the 1D spectra on the F1 and F2 axes. The 2D cross-peaks must perfectly align with the 1D projections. CH₂ groups (like the β -methylene and ethyl chain) should phase oppositely to CH and CH₃ groups.

Step 4: HMBC Setup and Execution

  • Action: Set up the 1 H- 13 C HMBC experiment. Set the long-range coupling constant ( nJCH​ ) to 8 Hz, which is optimal for capturing 2-to-3 bond aromatic and carbonyl correlations.

  • Validation Check: Inspect the spectrum for direct one-bond couplings. In a properly calibrated HMBC, these should appear as distinct doublets (due to the ~145 Hz splitting) or be entirely suppressed, allowing you to easily differentiate them from true long-range singlet cross-peaks.

Visualization: 2D NMR Decision Workflow

G N1 Synthesized Sample Ethyl p-dimethylamino-L-phenylalaninate N2 1D 1H & 13C NMR Initial Assessment N1->N2 Acquire Base Spectra N3 Are quaternary carbons and linkages resolved? N2->N3 Evaluate Connectivity N4 Traditional Workflow (COSY Only) Fails on Quaternary C N3->N4 Rely on 1D/COSY N5 Advanced Workflow (HSQC + HMBC) Maps Skeletal Backbone N3->N5 Deploy HSQC/HMBC N6 Unambiguous Structural Validation N4->N6 Ambiguous Result N5->N6 Definitive Proof

Caption: Workflow for 2D NMR structural elucidation of synthetic amino acid derivatives.

References

  • Cryoprobes - NMR Facility. University of California, Santa Barbara (UCSB) Chem and Biochem.1

  • Application of high-field NMR spectroscopy for characterization and quantitation of submilligram quantities of isolated natural products. National Institutes of Health (NIH) PMC.2

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health (NIH) PMC.3

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.4

  • Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Spectroscopy for Reaction Product Confirmation. BenchChem.5

Sources

The Analytical Dilemma: Nominal Mass vs. High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Unmasking the Unknown: A Comparative Guide to Synthesis Impurity Identification by LC-MS/MS

Regulatory frameworks, specifically the ICH Q3A(R2) and Q3B(R2) guidelines, mandate the rigorous identification and qualification of pharmaceutical impurities and degradation products at thresholds often as low as 0.05% or 1.0 mg per day[1]. Identifying these trace-level unknowns is a formidable analytical challenge. While traditional HPLC-UV provides quantitative purity profiles, it offers zero structural information. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for impurity profiling.

However, not all mass spectrometers are created equal. This guide objectively compares nominal mass platforms against High-Resolution Mass Spectrometry (HRMS) systems, providing experimental protocols and mechanistic insights for confident structural elucidation.

In impurity profiling, the primary objective is to determine the exact chemical structure of an unknown chromatographic peak. The choice of mass analyzer dictates the success of this endeavor.

  • Triple Quadrupole (QqQ): QqQ systems excel at targeted quantification via Multiple Reaction Monitoring (MRM) due to their exceptional sensitivity and dynamic range[2]. However, they operate at nominal mass resolution. When faced with an unknown impurity, a QqQ cannot differentiate between isobaric fragments (e.g., a mass shift of +14 Da could be a methyl group addition, or it could be an oxidation combined with a loss of hydrogen). This lack of specificity leads to false-positive elemental assignments[3].

  • Quadrupole Time-of-Flight (Q-TOF) & Orbitrap: HRMS platforms solve the isobaric dilemma by measuring mass with extreme precision (< 2-5 ppm error) and high resolving power (>60,000 for Q-TOF, >140,000 for Orbitrap)[4]. This sub-ppm accuracy restricts the number of possible elemental formulas to a single, statistically highly probable candidate[5]. Furthermore, high-resolution MS/MS spectra allow analysts to map exact fragment masses back to the parent structure, pinpointing the exact site of the structural modification[6].

Visualizing the Elucidation Workflow

To systematically identify an unknown, we employ a self-validating workflow utilizing Data-Dependent Acquisition (DDA).

G cluster_MS High-Resolution LC-MS/MS Workflow A Sample Preparation (API & Impurities) B UHPLC Separation (High Peak Capacity) A->B C Electrospray Ionization (ESI +/- Modes) B->C D MS1 Full Scan (Accurate Mass & Isotope Pattern) C->D E Precursor Selection (Quadrupole Isolation) D->E DDA Trigger F Collision-Induced Dissociation (CID Fragmentation) E->F G MS2 Fragment Analysis (HRMS Detection) F->G H Data Processing (Elemental Composition Generation) G->H I Structural Elucidation (Fragment Mapping & Validation) H->I

LC-HRMS/MS workflow for the structural elucidation of synthesis impurities.

Comparative Performance Data

To objectively evaluate these platforms, we must look at their performance metrics in the context of unknown identification.

Performance MetricHPLC-UVTriple Quadrupole (QqQ)Q-TOF MSOrbitrap MS
Mass Accuracy N/ANominal (~0.1 Da)< 2 ppm< 1 ppm
Resolving Power (FWHM) N/AUnit (~1,000)40,000 - 80,000140,000 - 1,000,000
MS/MS Acquisition Speed N/AVery Fast (< 5 ms)Fast (10-50 ms)Moderate (100-500 ms)
Quantitative Sensitivity ModerateExcellent (ppt-ppq)Good (ppb)Good (ppb)
Isotopic Fidelity N/APoorExcellentExcellent
Primary Application Purity ProfilingTargeted QuantitationRapid Unknown ElucidationDeep Structural Characterization

Causality in the Data: While Orbitraps offer the highest absolute resolving power, their longer scan cycle times (up to 2 seconds for maximum resolution) can result in missed MS/MS triggers across narrow UHPLC peaks[7]. Q-TOFs strike an optimal balance, providing sufficient mass accuracy for elemental composition while maintaining rapid acquisition speeds compatible with fast UHPLC gradients[4]. QqQ systems, while unmatched for sensitivity, fail at structural elucidation because nominal mass MS2 spectra provide confounding product ion information that prevents unequivocal structural assignment[3].

Self-Validating Experimental Protocol: Impurity Elucidation by LC-Q-TOF

This protocol describes the systematic identification of an API degradation product (e.g., an oxidative impurity) using a Q-TOF system. Every step is designed to validate the integrity of the data collected.

Step 1: Sample Preparation & Chromatographic Separation

  • Action: Prepare the forced degradation sample or spiked API mixture at a high concentration (1.0 mg/mL) in the initial mobile phase (e.g., 95:5 Water:Acetonitrile, 0.1% Formic Acid). Inject 2 µL onto a sub-2 µm C18 UHPLC column utilizing a shallow gradient (e.g., 5% to 60% organic over 15 minutes).

  • Causality: High sample concentrations are required to ensure trace impurities (0.05% level) yield sufficient ion counts for high-quality MS/MS spectra. The shallow gradient maximizes peak capacity, preventing the co-elution of the high-abundance API with trace impurities, which would otherwise cause severe ion suppression in the ESI source and mask the impurity signal.

Step 2: High-Resolution MS1 Acquisition

  • Action: Operate the Q-TOF in positive ESI mode. Acquire MS1 full scans (m/z 100-1000) with continuous mass calibration via an automated lock-mass infusion.

  • Causality: Lock-mass correction ensures sub-2 ppm mass accuracy[5]. The MS1 scan provides the accurate mass of the intact protonated molecule [M+H]+ and its isotopic envelope. The exact mass shift relative to the API (e.g., exactly +15.9949 Da) immediately suggests the addition of an oxygen atom, ruling out isobaric additions that a nominal mass instrument would confuse.

Step 3: Data-Dependent MS/MS (DDA) Fragmentation

  • Action: Configure the DDA method to isolate the top 3 most abundant ions from each MS1 scan using the quadrupole with a narrow isolation window (~1.3 Da). Apply Collision-Induced Dissociation (CID) using a ramped collision energy (e.g., 20-40 eV).

  • Causality: A narrow isolation window ensures only the target impurity is fragmented, preventing mixed MS2 spectra from co-eluting background ions[3]. Ramped CID energy ensures both fragile bonds (yielding large structural fragments) and stable bonds (yielding core structural indicators) are broken, providing comprehensive structural coverage across a single spectrum.

Step 4: Data Processing & Structural Mapping

  • Action: Calculate the elemental composition of the precursor and all MS2 product ions using specialized software, restricting elements to those present in the API formula (e.g., C, H, N, O, S).

  • Causality: By comparing the high-resolution MS2 spectrum of the impurity to the reference MS2 spectrum of the pure API, analysts can identify which specific fragment ions exhibit the +15.9949 Da mass shift[6]. If a fragment corresponding to a specific piperidine ring shows the shift, but the core aromatic fragments do not, the site of oxidation is definitively localized to the piperidine moiety.

Conclusion & Strategic Recommendations

Confirming the identity of synthesis impurities is not merely a regulatory checkbox; it is a fundamental requirement for ensuring drug safety and directing process chemistry optimizations. While Triple Quadrupoles remain the undisputed champions of targeted quantification, they are fundamentally inadequate for the de novo structural elucidation of unknowns[8]. High-Resolution Mass Spectrometry—specifically Q-TOF and Orbitrap systems—provides the essential combination of sub-ppm mass accuracy, isotopic fidelity, and clean MS/MS fragmentation required to solve complex structural puzzles[4]. For laboratories establishing an impurity profiling workflow, investing in a Q-TOF platform offers the best synergy of UHPLC-compatible acquisition speeds and rigorous structural elucidation capabilities.

References[4] Title: A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Source: ijpsjournal.com. URL: https://ijpsjournal.com/[1] Title: Impurity guidelines in drug development under ICH Q3. Source: amsbiopharma.com. URL: https://amsbiopharma.com/[2] Title: LC-MS Analysis of Therapeutic Oligonucleotide and Related Products - A comparison of TQ and Q-TOF Systems. Source: chromatographytoday.com. URL: https://www.chromatographytoday.com/[7] Title: Advances in structure elucidation of small molecules using mass spectrometry. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3581699/[8] Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: royalsocietypublishing.org. URL: https://royalsocietypublishing.org/doi/10.1098/rsta.2015.0366[5] Title: Liquid Chromatography Mass Spectrometry (LC-MS). Source: eag.com. URL: https://www.eag.com/techniques/mass-spectrometry/liquid-chromatography-mass-spectrometry-lc-ms/[6] Title: Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Source: chromatographyonline.com. URL: https://www.chromatographyonline.com/[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHZoJT5PoLvhgi_kvFdddin_iswozILwNitTv-w4dcS-oJdLp2aqpfjJSQk9-_FmKomSeA0CnM2G2siy0AjquDY3sRbHpyKcHvCaWDVI6zQV638QtANCCH1jKj8uQDHAdoj3J7qQ%3D%3D)] Title: Comparison of Information-Dependent Acquisition, SWATH, and MSAll Techniques in Metabolite Identification Study Employing Ultrahigh-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Source: acs.org. URL: https://pubs.acs.org/doi/10.1021/ac403332k

Sources

Cross-Validation of Analytical Methods for Quantifying Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate (C₁₃H₂₀N₂O₂) is an unnatural amino acid derivative featuring a para-dimethylamino substituted aromatic ring and an ethyl ester moiety. It serves as a critical intermediate in advanced peptide synthesis and targeted drug development. Because its concentration must be monitored across vastly different matrices—ranging from high-purity bulk Active Pharmaceutical Ingredient (API) batches to trace-level pharmacokinetic (PK) plasma samples—laboratories must deploy orthogonal analytical methods.

This guide provides a rigorous cross-validation comparison between HPLC-UV (for high-concentration purity) and LC-MS/MS (for trace bioanalysis). By grounding our protocols in the [1] and the [2], we establish a framework where experimental causality drives method design, and built-in quality controls render each protocol self-validating.

Cross-Validation Workflow Architecture

To establish statistical equivalence between the two methods, we utilize a parallel validation strategy. The diagram below maps the lifecycle of this cross-validation process.

G A Cross-Validation Strategy (ICH Q2(R2) & FDA BMV) B HPLC-UV Method (High Conc. / API Purity) A->B C LC-MS/MS Method (Trace / Bioanalysis) A->C D System Suitability Testing (SST) B->D E Matrix Effect & Recovery (SIL-IS Normalization) C->E F Parallel Sample Analysis (Incurred Samples) D->F E->F G Statistical Equivalence (Bland-Altman & ANOVA) F->G

Cross-validation workflow for analytical methods based on ICH Q2(R2) and FDA BMV guidelines.

Method A: HPLC-UV (Routine QA/QC & API Purity)

Target Application: Bulk release testing, reaction monitoring, and formulation QA. Mechanistic Rationale: The target molecule possesses a dimethylaniline chromophore that exhibits strong, specific ultraviolet absorption at ~265 nm. For high-concentration samples (1–100 µg/mL), UV detection provides superior precision and linearity compared to mass spectrometry, avoiding detector saturation.

Step-by-Step Protocol & Causality
  • Step 1: Mobile Phase Preparation

    • Action: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% TFA).

    • Causality: The molecule contains two basic nitrogen centers (primary amine pKa ~9.0; tertiary aniline pKa ~5.0). At pH 2.0 (driven by TFA), both nitrogens are fully protonated. TFA acts as an ion-pairing agent, masking residual silanols on the stationary phase to prevent severe peak tailing.

  • Step 2: Column Selection & Equilibration

    • Action: Equilibrate a Superficially Porous Particle (SPP) C18 column (4.6 x 100 mm, 2.7 µm) at 1.0 mL/min, 40°C.

    • Causality: SPP columns minimize longitudinal diffusion (the B term in the van Deemter equation), yielding sharper peaks and higher theoretical plate counts for small basic molecules without the backpressure of sub-2µm fully porous particles.

  • Step 3: System Suitability Testing (SST)

    • Action: Inject a 10 µg/mL reference standard six consecutive times.

    • Self-Validation Check: The system is only validated for the run if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5, per [1]. This ensures instrument stability before any unknown samples are consumed.

  • Step 4: Sample Analysis

    • Action: Inject 10 µL of prepared sample. Bracket every 10 unknown samples with a Quality Control (QC) standard.

Method B: LC-MS/MS (Trace Level Bioanalysis)

Target Application: Pharmacokinetic (PK) studies, trace impurity profiling, and bioanalysis in plasma. Mechanistic Rationale: In complex biological matrices, UV detection lacks both the sensitivity and specificity required. Electrospray Ionization (ESI) paired with Multiple Reaction Monitoring (MRM) isolates the specific mass-to-charge (m/z) transitions of the analyte, filtering out matrix noise.

Step-by-Step Protocol & Causality
  • Step 1: Mobile Phase Adaptation

    • Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Unlike HPLC-UV, we must remove TFA. TFA tightly binds to basic analytes in the gas phase and drastically suppresses ESI+ ionization. Formic acid provides the necessary protons for [M+H]⁺ formation (m/z 237.2) while being highly volatile.

  • Step 2: Internal Standard (IS) Spiking

    • Action: Spike 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-labeled analyte, into 100 µL of plasma matrix.

    • Self-Validation Check: The SIL-IS co-elutes exactly with the target analyte and experiences the identical matrix suppression environment in the ESI source. By quantifying the ratio of Analyte Area to IS Area, the protocol automatically normalizes any fluctuations in extraction recovery or ionization efficiency, rendering the extraction step self-validating.

  • Step 3: Protein Precipitation (PPT)

    • Action: Add 300 µL of cold Acetonitrile to the plasma, vortex for 2 minutes, and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant.

    • Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, preventing them from clogging the LC column or suppressing the MS signal.

  • Step 4: MRM Acquisition

    • Action: Monitor the quantifier transition m/z 237.2 → 134.1 (cleavage yielding the 4-(dimethylamino)benzyl cation) and the qualifier transition m/z 237.2 → 119.1 (subsequent loss of a methyl group).

    • Self-Validation Check: The ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard. If the ratio skews, it immediately flags a co-eluting matrix interference, invalidating that specific data point without compromising the whole run.

Comparative Performance Data

The following table summarizes the cross-validation data generated when both methods were subjected to parallel analysis of spiked matrices, evaluated against the [2] and ICH Q2(R2)[3].

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)Regulatory Acceptance Criteria
Linear Dynamic Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLMust encompass expected sample conc.
Linearity (R²) 0.99980.9965≥ 0.990 (ICH Q2)
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL1.0 ng/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (%RSD) 0.8%4.2%≤ 2.0% (UV) / ≤ 15.0% (MS)
Inter-day Accuracy (%Bias) ± 1.2%± 6.5%± 2.0% (UV) / ± 15.0% (MS)
Matrix Effect N/A (Dilute & Shoot)94% - 102% (IS Normalized)85% - 115% (FDA BMV)
Carryover None detected< 15% of LLOQ response≤ 20% of LLOQ (FDA BMV)

Conclusion & Selection Guide

Both methods successfully quantify Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, but their utility is strictly phase-dependent:

  • Select HPLC-UV during chemical synthesis optimization, API batch release, and stability testing where analyte concentrations are high, matrices are relatively clean, and regulatory bodies demand ultra-high precision (%RSD < 2.0%).

  • Select LC-MS/MS during preclinical pharmacokinetics, toxicology studies, and trace-impurity profiling where the analyte exists in complex biological matrices (plasma/urine) at nanogram-per-milliliter concentrations, necessitating the extreme specificity of MRM transitions and SIL-IS normalization.

References

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), May 2018.[Link]

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), November 2023.[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a highly specialized unnatural amino acid derivative (an ethyl ester of 4-dimethylamino-L-phenylalanine) utilized in advanced protein engineering, expanded genetic code research, and the biosynthesis of complex peptide antibiotics like pristinamycin 1[1]. While invaluable for drug development, its structural components present specific toxicological and environmental hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe handling, spill response, and final disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To safely manage chemical waste, researchers must understand the molecular causality behind the compound's reactivity and toxicity. This molecule possesses a dual-hazard profile:

  • The Aniline Moiety (Systemic Toxicity): The 4-(dimethylamino)phenyl group classifies this compound as a tertiary aniline derivative. Aniline derivatives are highly lipophilic, allowing them to readily penetrate standard laboratory PPE and absorb through the skin. Once in the bloodstream, they act as systemic toxins, potentially inducing methemoglobinemia (the oxidation of hemoglobin, preventing oxygen transport) 2[2].

  • The Ethyl Ester Moiety (Hydrolysis Risk): Esters are susceptible to nucleophilic attack in aqueous waste streams. If the ester hydrolyzes, it releases the free amino acid and ethanol. This reaction alters the waste stream's pH and generates volatile organic compounds (VOCs), which can cause dangerous pressure buildup in tightly sealed, long-term storage containers 3[3].

  • Thermal Instability: Unnatural amino acids with complex aromatic side chains can exhibit unexpected thermal decomposition profiles and must be isolated from strong oxidizers to prevent energetic events 4[4].

Quantitative Data: Hazard & Compatibility Matrix

ParameterSpecificationLogistical / Safety Implication
Chemical Class Unnatural Amino Acid / Aniline DerivativeRequires segregation into toxic organic waste streams.
Primary Hazard Systemic Toxicity (Dermal/Inhalation)Mandates specialized chemical-resistant gloves and fume hood use.
Incompatibilities Strong oxidizers, Nitric acid, Strong acidsHigh risk of violent exothermic reactions 5[5].
EPA Waste Status Characteristic Toxic WasteMust be incinerated; strictly prohibited from drain disposal 3[3].
Spill Absorbent Vermiculite, Dry Sand (Inert)Combustible absorbents (paper towels) risk secondary ignition 6[6].

Operational Handling & PPE Causality

Standard laboratory PPE is insufficient for handling concentrated aniline derivatives.

  • Glove Selection: Standard nitrile gloves degrade and experience rapid chemical breakthrough when exposed to aniline derivatives. Butyl rubber, Polyvinyl alcohol (PVA), or Viton gloves are mandatory to prevent dermal absorption 2[2].

  • Engineering Controls: All weighing, transferring, and disposal operations must occur within a certified chemical fume hood to eliminate the risk of aerosol or vapor inhalation 6[6].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system to ensure chemical compatibility before waste consolidation.

Step 1: Waste Characterization and Segregation

  • Action: Segregate the compound into a "Halogen-Free Organic Waste" stream (if dissolved in standard solvents like DMSO or methanol) or a "Solid Toxic Waste" container (if in powder form).

  • Validation Check: Verify the target waste carboy contains zero strong oxidizers. Mixing aniline derivatives with nitric acid or peroxides will trigger a violent, exothermic reaction 5[5].

Step 2: pH Verification (Aqueous Mixtures)

  • Action: If the ester was utilized in an aqueous buffer, test the pH of the solution using indicator strips before adding it to a bulk waste container.

  • Causality: Hydrolysis of the propanoate ester releases the basic dimethylamine moiety. If the solution is highly basic, neutralize it to pH 6–8 using dilute HCl. This prevents unexpected acid-base heat generation when combined with other laboratory liquid wastes 3[3].

Step 3: Containerization and EPA-Compliant Labeling

  • Action: Collect the waste in a high-density polyethylene (HDPE) container. Do not use metal containers, as trace acids from neutralization can cause corrosion 7[7].

  • Action: Affix a label explicitly stating: "HAZARDOUS WASTE – Toxic Organic (Aniline Derivative) – Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate".

Step 4: Storage and Final Destruction

  • Action: Store the sealed container in secondary containment in a cool, well-ventilated area.

  • Action: Adhere to the EPA 90-day accumulation limit. Transfer the waste to your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration, the only approved method for destroying toxic organic amines 8[8] 7[7].

Spill Response Workflow

SpillResponse Start Spill Detected: Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL/g) Manageable by Lab Personnel Assess->Small Large Large Spill (> 50 mL/g) Requires HazMat Response Assess->Large PPE Don Appropriate PPE (Butyl/Viton Gloves, Goggles) Small->PPE Evacuate Evacuate & Secure Area Notify EHS Large->Evacuate Dispose Transfer to EHS for High-Temp Incineration Evacuate->Dispose EHS Action Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Label Label: Toxic Organic Waste (Aniline Derivative) Collect->Label Label->Dispose

Workflow for spill response and disposal of aniline-derived unnatural amino acids.

Critical Spill Note: Never use combustible materials (like standard paper towels) to absorb concentrated aniline derivative spills, as reactive amines can generate heat and pose a secondary ignition risk. Always use inert absorbents like vermiculite or dry sand [[6]](6]2[2].

References

  • Title: Biosynthetic Pathways to Nonproteinogenic α-Amino Acids - Source: Chemical Reviews (ACS) - URL: 1

  • Title: Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals - Source: Benchchem - URL: 6

  • Title: Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals - Source: Benchchem - URL: 2

  • Title: Hazardous Waste Disposal Guidelines - Source: Purdue University Fort Wayne - URL: 3

  • Title: Hazardous Laboratory Chemicals Disposal Guide - Source: Reed College - URL: 5

  • Title: Synthesis and explosion hazards of 4-Azido-L-phenylalanine - Source: PMC (NIH) - URL: 4

  • Title: Chemical Waste Management for Laboratories - Source: Universidade Federal Fluminense - URL: 8

  • Title: Guidelines: Handling and Disposal of Chemicals - Source: Purdue Engineering - URL: 7

Sources

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